Cariprazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 4 approved and 7 investigational indications. This drug has a black box warning from the FDA.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSJANDNDDRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232867 | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-12-8 | |
| Record name | Cariprazine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cariprazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cariprazine's Mechanism of Action at Dopamine D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of cariprazine (B1246890), with a specific focus on its interaction with the dopamine (B1211576) D3 receptor (D3R). This compound is an atypical antipsychotic characterized by a unique pharmacological profile, primarily its high affinity and partial agonist activity at D3 receptors, which is thought to contribute to its efficacy in treating a broad range of symptoms in psychiatric disorders.[1][2][3][4][5][6] This document details the binding kinetics, functional activity, and downstream signaling of this compound at the D3 receptor, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key processes.
Core Mechanism of Action at D3 Receptors
This compound is a potent dopamine D3 and D2 receptor partial agonist, with a notably higher affinity for the D3 receptor subtype.[3][4] This D3-preferring profile distinguishes it from other atypical antipsychotics.[6] Its mechanism is hypothesized to be mediated through a combination of partial agonism at D2 and D3 receptors, partial agonism at serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A and 5-HT2B receptors.[3][4] The partial agonism at D3 receptors is believed to modulate dopaminergic activity in brain regions associated with cognition, mood, and motivation, potentially contributing to its efficacy against the negative and cognitive symptoms of schizophrenia.[1][2][4]
This compound's interaction with the D3 receptor is complex, exhibiting a "dopamine stabilization" effect. In states of low dopamine, its agonist activity can increase dopaminergic tone, while in states of high dopamine, it can act as an antagonist, attenuating excessive dopaminergic activity.[1]
Quantitative Data: Binding Affinities and Receptor Occupancy
The following tables summarize the key quantitative parameters defining this compound's interaction with dopamine D3 receptors and other relevant targets.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine D3 | 0.085 - 0.22 | [7][8] |
| Dopamine D2 | 0.49 - 0.71 | [9] |
| Serotonin 5-HT1A | 1.4 - 2.6 | [9] |
| Serotonin 5-HT2B | 0.58 - 1.1 | [9] |
| Serotonin 5-HT2A | 18.8 | [9] |
| Serotonin 5-HT2C | 134 | [9] |
| Adrenergic α1 | 155 | [9] |
| Histamine H1 | 23.3 | [9] |
| Cholinergic Muscarinic | >1000 (IC50) | [9] |
Table 2: In Vivo Dopamine D2 and D3 Receptor Occupancy of this compound in Patients with Schizophrenia (PET with [11C]-(+)-PHNO)
| Daily Dose (2 weeks) | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy | Reference |
| 1 mg | 76% | 45% | [2][10] |
| 3 mg | 92% | 79% | [9] |
| 12 mg | ~100% | ~100% | [2][10] |
Table 3: In Vivo Plasma EC50 of this compound for Receptor Occupancy
| Receptor Subtype | Plasma EC50 (nM) | Reference |
| Dopamine D3 | 3.84 | [2][10] |
| Dopamine D2 | 13.03 | [2][10] |
Key Experimental Protocols
This section outlines the methodologies for pivotal experiments used to characterize the interaction of this compound with D3 receptors.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound for the D3 receptor.
Objective: To quantify the affinity of this compound for the human D3 receptor.
Methodology:
-
Cell Lines and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D3 receptor are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation to isolate the receptor-containing fractions.
-
Radioligand: [3H]N-methylspiperone, a high-affinity dopamine receptor antagonist, is commonly used as the radioligand.[7]
-
Competitive Binding Assay:
-
A constant concentration of the radioligand ([3H]N-methylspiperone) is incubated with the D3 receptor-containing cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the D3 receptor.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's D3R binding affinity.
Positron Emission Tomography (PET) Imaging
PET studies in humans provide in vivo evidence of this compound's D3 receptor occupancy at clinically relevant doses.
Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by this compound in the human brain.
Methodology:
-
Radioligand: [11C]-(+)-PHNO is a PET radioligand with high affinity for both D2 and D3 receptors, allowing for their simultaneous assessment.[2][10]
-
Study Design:
-
PET Scan Procedure:
-
A bolus injection of [11C]-(+)-PHNO is administered intravenously.
-
Dynamic PET data are acquired for an extended period (e.g., 120 minutes).[10]
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which is used to generate an input function for kinetic modeling.
-
-
Data Analysis:
-
Regions of interest (ROIs) corresponding to brain areas with high densities of D2 receptors (e.g., caudate, putamen) and D3 receptors (e.g., globus pallidus, substantia nigra) are delineated on co-registered magnetic resonance images (MRIs).
-
The binding potential (BPND) of [11C]-(+)-PHNO in these ROIs is calculated using kinetic models (e.g., the simplified reference tissue model or models using the arterial input function).
-
Receptor occupancy is calculated as the percentage reduction in BPND from baseline to post-dose scans.
-
Experimental Workflow for PET Imaging Study
Caption: Workflow of a this compound PET receptor occupancy study.
Bioluminescence Resonance Energy Transfer (BRET) Functional Assays
BRET assays are employed to determine the functional activity of this compound at the D3 receptor, specifically its partial agonist properties through G-protein activation or β-arrestin recruitment.
Objective: To characterize the functional efficacy of this compound at the human D3 receptor.
Methodology:
-
Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In the context of GPCR signaling, one protein is tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other with a fluorescent acceptor (e.g., green fluorescent protein, GFP). Upon ligand binding and receptor activation, the two proteins are brought into close proximity, allowing for energy transfer from the donor to the acceptor, which can be measured.
-
G-protein Activation Assay:
-
HEK293 cells are co-transfected with constructs for the D3 receptor, a G-protein subunit (e.g., Gαo) fused to Rluc, and a G-protein effector or scaffold protein fused to GFP.
-
Cells are treated with varying concentrations of this compound.
-
The BRET signal is measured, which corresponds to the extent of G-protein activation.
-
-
β-arrestin Recruitment Assay:
-
Cells (e.g., U2OS) are co-transfected with a D3 receptor-Rluc fusion construct and a β-arrestin-GFP fusion construct.[8][11]
-
Upon this compound binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor.
-
The resulting BRET signal indicates the degree of β-arrestin recruitment.[8][11]
-
-
Data Analysis: Dose-response curves are generated, and the maximal effect (Emax) and potency (EC50) of this compound are determined. The Emax is compared to that of a full agonist (e.g., dopamine) to quantify its partial agonist activity.
Experimental Workflow for BRET Functional Assay
Caption: Workflow for a β-arrestin recruitment BRET assay.
Downstream Signaling Pathways
This compound's partial agonism at the D3 receptor initiates downstream signaling cascades, primarily through G-protein dependent pathways, while also influencing β-arrestin recruitment.
Dopamine D2-like receptors, including D3, couple to Gi/o proteins.[12] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels.
This compound, as a partial agonist, elicits a submaximal response compared to the full agonist dopamine. This means it stabilizes a receptor conformation that leads to a level of G-protein activation that is intermediate between the basal state and the fully activated state.
Functional selectivity, or biased agonism, is a phenomenon where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). Studies have investigated the biased signaling profile of this compound and its analogues at the D3 receptor, suggesting that modifications to the this compound scaffold can alter the balance between G-protein activation and β-arrestin recruitment.[3]
Signaling Pathway of this compound at the D3 Receptor
Caption: this compound's downstream signaling at the D3 receptor.
Conclusion
This compound's distinct mechanism of action, characterized by its high affinity and partial agonism at the dopamine D3 receptor, represents a significant development in antipsychotic pharmacology. The methodologies outlined in this guide, from in vitro binding assays to in vivo PET imaging and functional BRET assays, have been crucial in elucidating this unique profile. The preferential binding to and partial activation of D3 receptors by this compound likely underpins its broad spectrum of clinical efficacy, particularly its potential benefits for the negative and cognitive symptoms of schizophrenia. Further research into the nuances of its biased signaling at the D3 receptor and the clinical implications thereof will continue to refine our understanding of this important therapeutic agent.
References
- 1. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Activity Relationships of this compound Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D3 Receptor-Targeted this compound: Insights from Lab to Bedside [mdpi.com]
- 7. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding kinetics of this compound and aripiprazole at the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Cariprazine's High-Affinity Binding to Dopamine D3 vs D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Binding Profile of Cariprazine (B1246890)
The following tables summarize the in vitro and in vivo binding parameters of this compound and its major active metabolite, didesmethyl-cariprazine (DDCAR), for human dopamine (B1211576) D2 and D3 receptors. This data, compiled from multiple studies, highlights the consistent finding of higher affinity for the D3 receptor subtype.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of this compound and Didesmethyl-cariprazine (DDCAR)
| Compound | Receptor | Kᵢ (nM) | Reference(s) |
| This compound | Dopamine D3 | 0.085 - 0.3 | [6][7] |
| Dopamine D2 | 0.49 - 0.71 | [6][7] | |
| Didesmethyl-cariprazine (DDCAR) | Dopamine D3 | Higher affinity than this compound | [6] |
| Dopamine D2 | Comparable affinity to this compound | [6] |
Note: Kᵢ (inhibition constant) is a measure of the concentration of a ligand that is required to inhibit 50% of the binding of a radioligand to its receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Receptor Binding Kinetics of this compound
| Parameter | Dopamine D3 Receptor | Dopamine D2 Receptor | Reference(s) |
| Kₐ (kₒₙ) | Relatively slow association rate | Relatively slow association rate | [6] |
| Kₔ (kₒբբ) | Biphasic, with a rapid initial dissociation | Slow dissociation | [8] |
| Kₔₖᵢₙ (nM) | High affinity | High affinity | [6] |
Note: Kₐ (kₒₙ) is the association rate constant, Kₔ (kₒբբ) is the dissociation rate constant, and Kₔₖᵢₙ is the kinetically derived dissociation constant (kₒբբ/kₒₙ).
Table 3: In Vivo Receptor Occupancy of this compound in Patients with Schizophrenia (PET Studies)
| This compound Daily Dose | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy | Reference(s) |
| 1 mg/day | 76% | 45% | [4][9] |
| 3 mg/day | 92% | 79% | [9] |
| 12 mg/day | ~100% | ~100% | [4] |
Note: Receptor occupancy was measured using Positron Emission Tomography (PET) with the radioligand [¹¹C]-(+)-PHNO.
Table 4: Functional Activity of this compound (EC₅₀ Values) in Patients with Schizophrenia
| Receptor | EC₅₀ (nM) in Plasma (after 2 weeks) | Reference(s) |
| Dopamine D3 | 3.84 | [4] |
| Dopamine D2 | 13.03 | [4] |
Note: EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates greater potency.
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to characterize the binding of this compound to dopamine D2 and D3 receptors.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Materials:
-
Receptor Source: Crude membrane preparations from HEK293 (Human Embryonic Kidney 293) cells stably expressing recombinant human dopamine D2 or D3 receptors.[10]
-
Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.[10]
-
Test Compound: this compound, dissolved and serially diluted in an appropriate buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[10]
-
Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 1 µM (+)-butaclamol) to determine the amount of radioligand binding to non-receptor components.[11]
-
Instrumentation: 96-well microplates, a FilterMate™ harvester or similar filtration device, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[12]
b. Procedure:
-
Membrane Preparation: Frozen cell pellets containing the expressed receptors are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[12]
-
150 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-40 µg).[10]
-
50 µL of the test compound (this compound) at various concentrations or buffer for total binding wells.
-
50 µL of the non-specific binding control for non-specific binding wells.
-
-
Incubation: Add 50 µL of the radioligand ([³H]Spiperone) at a concentration near its Kₔ value to all wells. Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10][12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]
-
Quantification: Dry the filters, and then measure the radioactivity retained on each filter using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For D2 and D3 receptors, which are coupled to Gαi/o proteins, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
a. Materials:
-
Receptor Source: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Test Compound: this compound (to test for agonist/partial agonist/antagonist activity).
-
Instrumentation: As described for the radioligand binding assay.
b. Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and the test compound (this compound) at various concentrations.
-
Incubation: Pre-incubate the plate to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the G-protein activation.
-
Termination and Filtration: After a defined incubation period, terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Quantification and Analysis: Measure the radioactivity on the filters. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation. Data is analyzed to determine the EC₅₀ and Eₘₐₓ (maximal effect) of this compound, characterizing it as a partial agonist.
cAMP Accumulation Assay
This is another functional assay to assess the downstream effects of D2/D3 receptor activation. Since these receptors are coupled to Gαi, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
a. Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293-T) expressing the human D2 or D3 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels so that inhibition can be measured.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based) for quantifying intracellular cAMP levels.
b. Procedure:
-
Cell Culture and Plating: Culture the cells and seed them into 96-well plates.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate the cells to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels in the presence of this compound is a measure of its agonist activity at the Gαi-coupled D2/D3 receptors. The IC₅₀ value for this inhibition can be determined.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and biological processes related to this compound's interaction with dopamine receptors.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor binding assays. [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Pharmacological Properties of Cariprazine as a Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is a third-generation atypical antipsychotic approved for the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive episodes), and as an adjunctive therapy for major depressive disorder.[1][2][3][4] Its clinical efficacy is underpinned by a unique and complex pharmacological profile, primarily characterized by its potent partial agonist activity at dopamine (B1211576) D₂ and D₃ receptors, with a notable preference for the D₃ subtype.[5][6][7] This document provides an in-depth technical overview of this compound's pharmacological properties, focusing on the quantitative aspects of its receptor interactions and the experimental methodologies used for their characterization.
This compound's mechanism is hypothesized to be mediated through a combination of partial agonism at central dopamine D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[1][4] Unlike many other antipsychotics, this compound's affinity for the D₃ receptor is significantly higher than that of endogenous dopamine, allowing it to effectively modulate this target in the living brain.[7][8] This D₃-preferring profile is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[2][8]
Core Pharmacodynamic Properties: A Profile of Partial Agonism
The cornerstone of this compound's pharmacology is its function as a partial agonist. A partial agonist binds to a receptor but elicits a submaximal response compared to a full agonist. This property allows this compound to act as a functional modulator of the dopaminergic system; it behaves as a functional antagonist in environments with high dopaminergic tone (hyperdopaminergic states, associated with positive symptoms) and as a functional agonist in areas with low dopaminergic tone (hypodopaminergic states, linked to negative and cognitive symptoms).[2][4]
-
Dopamine D₃ and D₂ Receptors: this compound is a potent D₃/D₂ receptor partial agonist.[1] Its key differentiating feature is an approximately 8- to 10-fold higher binding affinity for D₃ receptors compared to D₂ receptors.[8][9][10] This D₃ receptor preference is postulated to be a key driver of its pro-cognitive and anti-anhedonic effects.[1]
-
Serotonin 5-HT₁ₐ Receptors: this compound also acts as a partial agonist at 5-HT₁ₐ receptors.[3][11] This action is believed to contribute to its antidepressant and anxiolytic properties, as well as its efficacy in treating negative symptoms.[8]
-
Serotonin 5-HT₂ₐ and 5-HT₂₋ Receptors: The molecule functions as an antagonist at 5-HT₂ₐ and 5-HT₂₋ receptors.[11][12] Antagonism at 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms.[8] Its high-affinity antagonism at 5-HT₂₋ receptors is another distinguishing feature.[13]
-
Other Receptors: this compound has moderate to low affinity for histamine (B1213489) H₁, serotonin 5-HT₂C, and α₁ₐ-adrenergic receptors, and no appreciable affinity for muscarinic cholinergic receptors, which suggests a lower propensity for side effects like sedation, weight gain, and anticholinergic effects.[10][14]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with various neurotransmitter receptors.
Table 1: In Vitro Receptor Binding Affinities of this compound (Data compiled from studies using human recombinant receptors)
| Receptor Target | Binding Affinity (Kᵢ, nM) | Reference(s) |
| Dopamine D₃ | 0.085 | [10][14][15] |
| Dopamine D₂L | 0.49 | [10][16] |
| Dopamine D₂S | 0.69 | [10][16] |
| Serotonin 5-HT₂B | 0.58 | [10][14] |
| Serotonin 5-HT₁ₐ | 2.6 | [10][14][15] |
| Serotonin 5-HT₂ₐ | 18.8 | [10][14] |
| Histamine H₁ | 23.2 | [10] |
| Serotonin 5-HT₂C | 134 | [14] |
| α₁ₐ-Adrenergic | 155 | [10][14] |
| Muscarinic (M₁) | >1000 (IC₅₀) | [14] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a smaller Kᵢ value indicates a stronger binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Assay / Receptor | Parameter | Value | Functional Effect | Reference(s) |
| [³⁵S]GTPγS / hD₃ | Antagonism | - | Antagonist | [13] |
| cAMP / hD₃ (CHO cells) | pEC₅₀ | 8.58 | Partial Agonist | [13] |
| Eₘₐₓ | 71% | Partial Agonist | [13] | |
| pKₑ | 9.57 | Antagonist | [13] | |
| β-arrestin 2 / hD₃ | EC₅₀ | 10.2 nM | Partial Agonist | [17] |
| [³⁵S]GTPγS / hD₂ | Antagonism | - | Antagonist | [13] |
| cAMP / hD₂ | - | More potent than aripiprazole (B633) | Partial Agonist | [18] |
pEC₅₀: The negative logarithm of the EC₅₀ (concentration for 50% of maximal effect). Eₘₐₓ: Maximum effect relative to a full agonist. pKₑ: The negative logarithm of the antagonist equilibrium dissociation constant.
Table 3: In Vivo Receptor Occupancy of this compound in Humans (PET Studies)
| Receptor | Daily Dose | Mean Occupancy (%) | Key Finding | Reference(s) |
| Dopamine D₃ | 1 mg | 76% | Preferential binding to D₃ at low doses. | [19][20] |
| Dopamine D₂ | 1 mg | 45% | [19][20] | |
| Dopamine D₃ | 3 mg | 92% | High occupancy achieved at clinical doses. | [19][20] |
| Dopamine D₂ | 3 mg | 79% | [19][20] | |
| Serotonin 5-HT₁ₐ | High Doses | ~20-30% | Occupancy plateaus at a low level. | [15][19] |
PET (Positron Emission Tomography) studies show target engagement in the living brain.
Signaling Pathways and Mechanism of Modulation
This compound's partial agonism at D₂/D₃ receptors results in a state-dependent modulation of the downstream Gi-coupled signaling pathway. These receptors are coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2/D3 receptor signaling pathway modulated by this compound.
Key Experimental Protocols & Workflows
Characterization of this compound's pharmacological profile relies on a suite of standardized in vitro assays.
Radioligand Displacement Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., D₂ or D₃) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[21]
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
Incubation: Plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.[21]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.[21]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. An IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures G-protein activation following receptor stimulation, allowing for the differentiation of agonists, antagonists, and inverse agonists.
Methodology:
-
Membrane Preparation: As described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, the following are combined:
-
Incubation: The plate is incubated at room temperature or 30°C for 30-60 minutes to allow for receptor stimulation and [³⁵S]GTPγS binding to the Gα subunit.[26]
-
Separation & Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound. This can be done via filtration (similar to the binding assay) or by using a homogeneous method like a Scintillation Proximity Assay (SPA), where membranes are captured on beads containing scintillant.[26][27]
-
Data Analysis: The amount of incorporated [³⁵S] is measured. For agonists, data are plotted to determine potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a known full agonist. For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit this stimulation is measured to determine its Kₑ.
Caption: Generalized workflow for in vitro pharmacological assays.
Relationship Between Receptor Profile and Therapeutic Effects
The multifaceted receptor profile of this compound is hypothesized to translate into its broad spectrum of clinical efficacy.
Caption: Hypothesized link between this compound's actions and clinical effects.
Conclusion
This compound possesses a distinct pharmacological profile centered on its high-affinity partial agonism at dopamine D₃ and D₂ receptors, with a clear preference for the D₃ subtype. This is complemented by partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ/₂₋ receptors. This combination of effects allows this compound to function as a stabilizer of the dopamine and serotonin systems, offering a plausible mechanism for its broad efficacy across positive, negative, cognitive, and mood symptom domains in major psychiatric disorders. The quantitative data from in vitro binding, functional assays, and in vivo receptor occupancy studies collectively provide a robust pharmacological basis for its clinical utility and differentiate it from other antipsychotic agents.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 5. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound - ProQuest [proquest.com]
- 8. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 9. frontiersin.org [frontiersin.org]
- 10. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 11. jetir.org [jetir.org]
- 12. recordati.ch [recordati.ch]
- 13. This compound (RGH-188), a Dopamine D3 Receptor-Preferring, D3/D2 Dopamine Receptor Antagonist–Partial Agonist Antipsychotic Candidate: In Vitro and Neurochemical Profile | Scilit [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Binding kinetics of this compound and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 20. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding assays [bio-protocol.org]
- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. revvity.com [revvity.com]
Cariprazine's Unique Receptor Binding Profile: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent demonstrating a complex and unique pharmacodynamic profile. Its therapeutic efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, is attributed to its distinct interactions with multiple neurotransmitter receptors. This technical guide provides an in-depth analysis of this compound's receptor binding profile, detailing its affinity for various receptors, the functional consequences of this binding, and the experimental methodologies used to elucidate these properties.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Ki values) of this compound for a range of CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Functional Activity |
| Dopamine (B1211576) Receptors | ||
| Dopamine D3 | 0.085[1][2] | Partial Agonist[1][2][3] |
| Dopamine D2L | 0.49[1] | Partial Agonist[1][2][3] |
| Dopamine D2S | 0.69[1] | Partial Agonist |
| Serotonin (B10506) Receptors | ||
| Serotonin 5-HT1A | 2.6[1] | Partial Agonist[1][2][3] |
| Serotonin 5-HT2B | 0.58[1] | Antagonist |
| Serotonin 5-HT2A | 18.8[1] | Antagonist[3] |
| Serotonin 5-HT2C | 134[1] | Low Affinity |
| Other Receptors | ||
| Histamine H1 | 23.2[1] | Antagonist |
| α1A-Adrenergic | 155[1] | Low Affinity |
| Muscarinic (Cholinergic) | >1000[1] | No Appreciable Affinity |
Note: Ki values can vary slightly between different studies and experimental conditions.
Core Pharmacological Characteristics
This compound's defining feature is its high affinity for and partial agonist activity at dopamine D3 and D2 receptors, with a notable preference for the D3 subtype.[1][2][3] This D3-preferring profile is a key differentiator from other atypical antipsychotics.[3] Additionally, this compound acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][3] It exhibits low affinity for other receptors, such as histaminergic and adrenergic receptors, which may contribute to its favorable side-effect profile regarding sedation and orthostatic hypotension.[1]
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of complex intracellular signaling cascades downstream of its target receptors.
Dopamine D2/D3 Receptor Signaling
This compound's partial agonism at D2 and D3 receptors allows it to modulate dopaminergic activity in a state-dependent manner. In conditions of excessive dopamine (hyperdopaminergic), it acts as a functional antagonist, whereas in low dopamine states (hypodopaminergic), it exhibits agonist properties. This is thought to be mediated through two primary signaling pathways:
-
G-protein Dependent Pathway: Like the endogenous ligand dopamine, this compound can activate Gαi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5][6][7]
-
G-protein Independent (β-arrestin) Pathway: this compound also engages the β-arrestin signaling pathway.[4] The recruitment of β-arrestin to the receptor can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules like Akt and GSK-3.[4] Studies suggest that this compound may act as a biased agonist, showing different potencies for the G-protein and β-arrestin pathways, which could contribute to its specific clinical effects.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gα(i/o)-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of cariprazine and its active metabolites desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of cariprazine (B1246890) and its principal active metabolites, desmethylthis compound (DCAR) and didesmethylthis compound (DDCAR). This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the metabolic pathways and analytical workflows.
Introduction
This compound is an atypical antipsychotic agent that functions as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors, with a higher affinity for the D₃ receptor, and as a partial agonist at serotonin (B10506) 5-HT₁A receptors.[1] Its clinical efficacy is attributed not only to the parent drug but also to its two major, pharmacologically active metabolites, DCAR and DDCAR.[2] Understanding the pharmacokinetic profiles of this compound and these metabolites is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety.
Metabolic Pathway
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and, to a lesser extent, by CYP2D6.[3] The metabolic cascade involves sequential demethylation to form DCAR and then DDCAR. Both metabolites are pharmacologically active, with receptor binding profiles similar to the parent compound.[4] DDCAR is further metabolized by CYP3A4 to a hydroxylated, inactive metabolite.[4]
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound, DCAR, and DDCAR are characterized by slow absorption and elimination. A notable feature is the long half-life of DDCAR, which contributes significantly to the overall therapeutic effect and the prolonged time to reach steady-state concentrations.
Table 1: Summary of Pharmacokinetic Parameters for this compound, DCAR, and DDCAR
| Parameter | This compound | Desmethylthis compound (DCAR) | Didesmethylthis compound (DDCAR) |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | ~4-8 hours | ~4-12 hours |
| Terminal Half-Life (t1/2) | 2-4 days[5] | 1-2 days[6] | 1-3 weeks[5][6] |
| Time to Reach 90% of Steady State | ~1 week | ~1 week[7] | ~3 weeks[7] |
| Plasma Protein Binding | 91-97% (for parent drug and metabolites)[1] | 91-97%[1] | 91-97%[1] |
Note: Values are approximate and can vary based on individual patient characteristics and study design.
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices is predominantly achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] In vitro metabolism studies typically utilize human liver microsomes to elucidate metabolic pathways and potential for drug-drug interactions.
Bioanalytical Method for Quantification in Human Plasma
A sensitive and selective LC-MS/MS method is the standard for the simultaneous determination of this compound, DCAR, and DDCAR in human plasma.[1]
4.1.1. Sample Preparation
A common technique for sample preparation is liquid-liquid extraction (LLE) or protein precipitation. For LLE, plasma samples are typically alkalinized before extraction with an organic solvent. The organic layer is then evaporated and the residue is reconstituted for injection into the LC-MS/MS system.
4.1.2. Liquid Chromatography
-
Column: A reverse-phase C18 column is frequently used for separation.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3]
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.[9]
4.1.3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The analytes are monitored using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for this compound, DCAR, DDCAR, and their respective internal standards.[7]
In Vitro Metabolism using Human Liver Microsomes
These studies are essential for identifying the enzymes responsible for metabolism and for assessing the potential for metabolic drug-drug interactions.
4.2.1. Incubation
-
Microsomes: Pooled human liver microsomes are incubated with this compound.
-
Cofactors: The incubation mixture includes NADPH as a necessary cofactor for CYP450 enzyme activity.
-
Conditions: Incubations are typically carried out at 37°C in a phosphate (B84403) buffer.
-
Time Points: Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.
4.2.2. Analysis
The reaction is quenched, typically with a cold organic solvent, and the samples are then analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS Method for Analysis of this compound on Primesep B Column | SIELC Technologies [sielc.com]
- 4. acgpubs.org [acgpubs.org]
- 5. japtronline.com [japtronline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of this compound in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Cariprazine's Interaction with Dopaminergic, Serotonergic, and Glutamatergic Systems: A Technical Guide
Introduction: Cariprazine (B1246890) is a third-generation atypical antipsychotic characterized by a unique and complex pharmacological profile. Its therapeutic efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, is believed to stem from its distinct interactions with multiple neurotransmitter systems. This technical guide provides an in-depth examination of this compound's effects on the dopaminergic, serotonergic, and glutamatergic receptor systems. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative binding and functional data, comprehensive descriptions of experimental protocols, and visualizations of key pathways and workflows.
Dopaminergic Receptor System Interaction
This compound's primary mechanism of action is mediated through its high-affinity partial agonism at dopamine (B1211576) D₂ and D₃ receptors. Notably, it exhibits a significant preference for the D₃ receptor subtype.[1][2][3][4] This D₃-preferring profile is unique among approved antipsychotics and is hypothesized to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[1][3][5]
Quantitative Data: Binding Affinity and Functional Activity
This compound and its two major active metabolites, desmethyl this compound (DCAR) and didesmethyl this compound (DDCAR), all possess high affinity for D₂ and D₃ receptors.[6] The following tables summarize the in vitro binding affinities and functional activities.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | This compound Kᵢ (nM) | This compound pKᵢ | Reference |
|---|---|---|---|
| Dopamine D₃ | 0.085 - 0.22 | 10.07 | [2][7][8][9] |
| Dopamine D₂L | 0.49 | 9.16 | [2][8][9] |
| Dopamine D₂S | 0.69 | 9.31 |[8][9] |
Kᵢ (Inhibitory Constant): Represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate greater binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.
Table 2: In Vitro Functional Activity of this compound at Dopamine Receptors
| Assay Type | Receptor | Parameter | Value | Functional Profile | Reference |
|---|---|---|---|---|---|
| cAMP Inhibition | Human D₃ | pEC₅₀ | 8.58 | Partial Agonist | [8] |
| Eₘₐₓ | 71% | [8] | |||
| Human D₃ | pKₑ | 9.57 | Antagonist (vs. 7-OH-DPAT) | [8] | |
| Inositol Phosphate Production | Human D₂L | pEC₅₀ | 8.50 | Partial Agonist | [8] |
| Eₘₐₓ | 30% | [8] | |||
| Human D₂L | pKₑ | 9.22 | Antagonist (vs. quinpirole) | [8] | |
| [³⁵S]GTPγS Binding | D₂/D₃ | - | - | Antagonist | [8] |
| β-arrestin Recruitment | Human D₃ | EC₅₀ | 5.52 nM & 4.19 µM | Partial Agonist (Biphasic) |[10] |
pEC₅₀: The negative logarithm of the EC₅₀ (half maximal effective concentration). Eₘₐₓ: Maximum effect. pKₑ: The negative logarithm of the equilibrium dissociation constant for an antagonist.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in patients with schizophrenia confirm this compound's D₃-preferring profile in vivo.
Table 3: In Vivo Dopamine Receptor Occupancy and Potency (Human PET Data)
| Parameter | D₃ Receptor | D₂ Receptor | Reference |
|---|---|---|---|
| Receptor Occupancy (at 1 mg/day) | 76% | 45% | [4][11][12] |
| EC₅₀ (after 15 days) | 3.84 nM | 13.03 nM |[4][11][12] |
EC₅₀ (Effective Concentration, 50%): The plasma concentration of a drug that gives half of the maximal response, in this case, 50% receptor occupancy.
Dopaminergic Signaling Pathway
This compound acts as a partial agonist, meaning it can function as either an agonist or an antagonist depending on the endogenous dopaminergic tone.[8][9][13] In hyperdopaminergic states (associated with positive symptoms), it reduces receptor activation. In hypodopaminergic states (associated with negative/cognitive symptoms), it increases receptor activation. Its high affinity for D₃ autoreceptors may also increase dopamine release in the prefrontal cortex, further contributing to its therapeutic effects.[1]
Serotonergic Receptor System Interaction
This compound also interacts with several serotonin (B10506) receptors, which is believed to broaden its therapeutic profile and improve its tolerability, particularly concerning extrapyramidal symptoms and metabolic side effects.[6]
Quantitative Data: Binding Affinity and Functional Activity
This compound demonstrates high to moderate affinity for several 5-HT receptors, acting as a partial agonist at 5-HT₁ₐ and an antagonist at 5-HT₂ₐ and 5-HT₂ₑ receptors.[1][6][8]
Table 4: In Vitro Receptor Binding and Functional Profile of this compound at Serotonin Receptors
| Receptor Subtype | Kᵢ (nM) | pKᵢ | Functional Profile | Reference |
|---|---|---|---|---|
| 5-HT₁ₐ | 1.4 - 2.6 | 8.59 | Partial Agonist | [8][9][14][15] |
| 5-HT₂ₐ | 18.8 | 7.73 | Antagonist | [8][9][14] |
| 5-HT₂ₑ | 0.58 - 1.1 | 9.24 | Antagonist | [8][9][14] |
| 5-HT₂C | 134 | 6.87 | Low Affinity Antagonist |[8][9][14] |
Serotonergic Signaling Pathways
The partial agonism at 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus can enhance dopamine release in the prefrontal cortex, potentially contributing to antidepressant and pro-cognitive effects.[16] Antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics and is thought to reduce the risk of extrapyramidal symptoms by increasing dopamine release in the nigrostriatal pathway.[6]
Glutamatergic Receptor System Interaction
This compound does not bind directly to glutamate (B1630785) receptors but exerts an indirect modulatory effect on the glutamatergic system, primarily through its potent actions on D₃ receptors. Dysregulation of glutamatergic neurotransmission, particularly involving the NMDA receptor, is a key component of schizophrenia pathophysiology.[5][17]
Evidence of Glutamatergic Modulation
-
Neurotransmitter Efflux: In preclinical models using NMDA receptor antagonists like phencyclidine (PCP) to simulate schizophrenia-like states, this compound effectively attenuates the PCP-induced increase in extracellular glutamate levels in the medial prefrontal cortex.[5]
-
Receptor Plasticity: Long-term administration of this compound leads to adaptive changes in glutamate receptor density. Studies in rats have shown that chronic this compound treatment decreases NMDA receptor levels in the nucleus accumbens and caudate-putamen while increasing AMPA receptor levels in the hippocampus.[18][19] This neuroplasticity may contribute to its long-term therapeutic and stabilizing effects.
-
D₃ Receptor Influence: Dopamine D₃ receptors are strategically located on presynaptic terminals of cortical pyramidal cells and postsynaptically at glutamatergic synapses in the limbic system, where they can directly regulate glutamatergic activity.[15] this compound's potent D₃ receptor blockade is therefore positioned to normalize aberrant glutamate signaling.[1]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 4. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 10. Binding kinetics of this compound and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 14. mdpi.com [mdpi.com]
- 15. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of this compound in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of this compound and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term effects of aripiprazole exposure on monoaminergic and glutamatergic receptor subtypes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term effects of aripiprazole exposure on monoaminergic and glutamatergic receptor subtypes: comparison with this compound | CNS Spectrums | Cambridge Core [cambridge.org]
Molecular Interactions of Cariprazine at the Dopamine D3 Receptor Binding Site: A Technical Guide
Abstract
Cariprazine (B1246890) is an atypical antipsychotic distinguished by its unique pharmacological profile, primarily characterized by high-affinity partial agonism at dopamine (B1211576) D3 and D2 receptors, with a notable preference for the D3 subtype.[1] This technical guide provides an in-depth examination of the molecular interactions between this compound and the D3 receptor. It consolidates quantitative binding data, details key experimental methodologies used to characterize these interactions, and visualizes the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action at its primary target.
Introduction to this compound and the Dopamine D3 Receptor
The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and the ventral tegmental area.[2][3] These areas are integral to the regulation of cognition, mood, and motivation. Dysregulation of D3R function has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1]
This compound (RGH-188) is a third-generation antipsychotic that acts as a D3-preferring D2/D3 receptor partial agonist.[4][5] Its development was driven by the hypothesis that potent D3R modulation could offer therapeutic advantages, especially for the negative and cognitive symptoms of schizophrenia that are often inadequately addressed by other antipsychotics.[1][4] Unlike most antipsychotics that show higher affinity for the D2 receptor, this compound's affinity for the D3 receptor is approximately 3- to 10-fold greater than for the D2 receptor and surpasses that of the endogenous ligand, dopamine.[5][6][7] This guide delves into the specific molecular interactions that underpin this unique profile.
Quantitative Pharmacological Profile
The interaction of this compound with the D3 receptor has been extensively quantified through various in vitro and in vivo methods.
In Vitro Binding Affinity and Kinetics
This compound exhibits sub-nanomolar affinity for the human D3 receptor. Its binding kinetics are characterized by a relatively slow association rate compared to other antipsychotics.[2] The binding affinities (Ki) and kinetic parameters for this compound and its active metabolites at dopamine receptors are summarized below.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | K_i_ (nM) | Species/Source | Reference(s) |
|---|---|---|---|
| Dopamine D3 | 0.085 | Human | [8] |
| Dopamine D2L | 0.49 | Human | [2][8] |
| Dopamine D2S | 0.71 | Human | [2] |
| Serotonin (B10506) 5-HT1A | 1.4 - 2.6 | Human | [2][8] |
| Serotonin 5-HT2B | 0.58 - 1.1 | Human | [2] |
| Serotonin 5-HT2A | 18.8 | Human | [2] |
| Histamine H1 | 23.3 | Human | [2] |
| Serotonin 5-HT2C | 134 | Human | [2] |
| Adrenergic α1 | 155 | Human |[2] |
Table 2: In Vitro Kinetic Parameters of this compound at Dopamine Receptors
| Compound | Receptor | K_d_kin (nM) | k_on_ (min⁻¹nM⁻¹) | k_off_ (min⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| This compound | Dopamine D3 | 0.085 | - | - | [2] |
| This compound | Dopamine D2 | 0.49 | - | - | [2] |
| Didesmethyl this compound (DDCAR) | Dopamine D3 | - | - | - | [2] |
| Didesmethyl this compound (DDCAR) | Dopamine D2 | - | - | - | [2] |
Note: Specific k_on_ and k_off_ values were not detailed in the provided search results, but sources indicate a relatively slow association rate for this compound and its metabolite at D2 and D3 receptors.[2]
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in patients with schizophrenia, using the D3/D2 selective radioligand [¹¹C]-(+)-PHNO, have confirmed this compound's preferential binding to D3 receptors in vivo.[2][4] At lower clinical doses, D3 receptor occupancy is significantly higher than D2 occupancy, demonstrating a clear in-vivo preference.
Table 3: In Vivo D3 and D2 Receptor Occupancy of this compound in Patients with Schizophrenia (after 2 weeks of dosing)
| Daily Dose | Mean D3 Occupancy (%) | Mean D2 Occupancy (%) | D3 EC_50_ (nM) | D2 EC_50_ (nM) | Reference(s) |
|---|---|---|---|---|---|
| 1 mg | 76% | 45% | 3.84 | 13.03 | [4] |
| 3 mg | 92% | 79% | 3.84 | 13.03 | [2] |
| 4.5 - 6 mg | Projected Full Occupancy | - | - | - | [2] |
| 12 mg | ~100% | ~100% | - | - |[4] |
Molecular Interactions at the D3 Binding Site
While a crystal structure of this compound bound to the D3 receptor is not yet available, molecular dynamics simulations and kinetic studies have provided significant insights into its binding mechanism.[9][10]
Biphasic Binding Kinetics
A key feature of this compound's interaction with the D3 receptor is its unique dissociation profile. Unlike aripiprazole (B633), which shows slow monophasic dissociation, this compound exhibits a rapid, biphasic dissociation.[9][11] This suggests a more complex interaction involving at least two distinct binding states or conformations. This biphasic behavior is confirmed by functional β-arrestin assays and molecular dynamics simulations.[9][11] This kinetic profile may allow this compound to react more rapidly to fluctuations in endogenous dopamine levels, a potentially significant factor in its clinical efficacy.[11]
Putative Binding Pose and Key Interactions
Molecular modeling studies have proposed a potential binding pose for this compound within the D3 receptor's orthosteric binding site.[9]
-
Primary Interaction : The basic piperazine (B1678402) ring of this compound is thought to form a crucial hydrogen bond with the conserved Aspartic acid residue at position 3.32 (Asp3.32) in transmembrane helix 3 (TM3), a canonical interaction for many dopaminergic ligands.[9]
-
Secondary Pharmacophore Interaction : The dimethylurea moiety, considered a secondary pharmacophore, extends into the extracellular vestibule of the receptor. Here, it may form polar interactions with residues in TM2 and/or TM7.[9]
-
Binding Pathway : Simulations suggest that this compound first interacts with the extracellular loop 2 (ECL2) of the receptor. It then forms a π–π stacking interaction with Tyrosine 7.35 (Tyr7.35), which acts as a "gate" or "lock". This interaction opens the binding pocket, allowing the ligand to enter and settle into its final binding pose. The binding process involves transitions through a secondary binding pose (SBP) and a metastable binding pose (MBP) before reaching the final orthosteric binding pose (OBP).[9]
Key Experimental Methodologies
The characterization of this compound's interaction with the D3 receptor relies on several key experimental techniques.
Radioligand Binding Assays
These in vitro assays are fundamental for determining the binding affinity (K_i_) of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for D3 Receptor Affinity
-
Receptor Preparation : Crude cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human D3 receptor.[12][13]
-
Assay Buffer : A standard binding buffer is used, typically containing 50 mM Tris-HCl, with physiological concentrations of ions like MgCl₂, KCl, CaCl₂, and NaCl.[13]
-
Incubation : The receptor membranes are incubated with a fixed concentration of a radiolabeled D3 antagonist, such as [³H]N-methylspiperone or [³H]spiperone (e.g., 2 nM).[12][13]
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium : The mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[13][14]
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.[12]
Positron Emission Tomography (PET)
PET is a non-invasive in vivo imaging technique used to measure receptor occupancy in the brain.
Protocol: D3/D2 Receptor Occupancy Study using [¹¹C]-(+)-PHNO PET
-
Subjects : Studies are conducted in human subjects (e.g., patients with schizophrenia) or non-human primates.[4][8]
-
Drug Administration : Subjects are administered this compound daily for a set period (e.g., two weeks) to achieve steady-state plasma concentrations.[4]
-
Radioligand Injection : The D3-preferring PET radioligand [¹¹C]-(+)-PHNO is injected intravenously.[2][4]
-
PET Scanning : Dynamic PET scans are acquired over a period (e.g., 90-120 minutes) to measure the uptake and distribution of the radioligand in different brain regions.
-
Data Analysis : The binding potential (BP_ND_) of the radioligand is calculated for D3-rich regions (e.g., ventral striatum) and D2-rich regions (e.g., dorsal striatum) at baseline (before this compound) and post-treatment.
-
Occupancy Calculation : Receptor occupancy is calculated as the percentage reduction in BP_ND_ after this compound administration compared to baseline: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline.[8]
Signaling Pathways and Functional Consequences
As a partial agonist, this compound's effect is context-dependent. It acts as a functional antagonist in the presence of high levels of dopamine (hyperdopaminergic state) and as a functional agonist in low dopamine conditions (hypodopaminergic state). This "dopamine system stabilization" is thought to be central to its therapeutic effect.[1]
-
In Hyperdopaminergic States (e.g., mesolimbic pathway in psychosis) : this compound competes with excess dopamine, reducing the overall stimulation of D3/D2 receptors and thereby alleviating positive symptoms.[1]
-
In Hypodopaminergic States (e.g., mesocortical pathway in negative/cognitive symptoms) : this compound provides a baseline level of D3/D2 receptor stimulation, increasing dopaminergic tone where it is deficient.[1][5]
The partial agonism at D3 autoreceptors in the midbrain can increase dopamine neurotransmission to the prefrontal cortex.[5] This, in turn, may activate D1 receptors, contributing to improvements in cognition and negative symptoms.[5] Furthermore, this compound's D3R partial agonism leads to increased efflux of neurotransmitters like dopamine, norepinephrine, and acetylcholine (B1216132) in brain regions such as the nucleus accumbens and hippocampus.[15]
Conclusion
The molecular interactions of this compound at the dopamine D3 receptor are multifaceted and unique among antipsychotic agents. Its high, preferential affinity for the D3 receptor, combined with a distinctive biphasic dissociation kinetic profile and partial agonist activity, defines its mechanism of action.[2][9][11] These molecular properties allow this compound to act as a dopamine system stabilizer, robustly occupying D3 receptors in vivo to potentially address the full spectrum of schizophrenia symptoms, particularly the challenging negative and cognitive domains.[1][4] The detailed understanding of these interactions, elucidated through the experimental methods described herein, provides a strong foundation for the rational design of future CNS therapeutics targeting the D3 receptor.
References
- 1. recordati.ch [recordati.ch]
- 2. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Binding kinetics of this compound and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Dopamine D3 Receptor Partial Agonism in this compound-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Assessment of Cariprazine's D2/D3 Receptor Occupancy Using PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of cariprazine's dopamine (B1211576) D2 and D3 receptor occupancy using Positron Emission Tomography (PET) imaging. This compound (B1246890) is an antipsychotic medication that acts as a partial agonist at D2 and D3 receptors, with a preference for the D3 receptor.[1][2][3] Understanding its in vivo receptor occupancy is crucial for dose selection, assessing therapeutic potential, and elucidating its mechanism of action.[3][4]
Introduction to this compound and PET Imaging
This compound is a novel antipsychotic with high affinity for dopamine D3 and D2 receptors, and moderate affinity for serotonin (B10506) 5-HT1A receptors.[3] Its partial agonist activity and preference for D3 receptors are thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[2][5][6]
PET imaging is a non-invasive technique that allows for the quantitative assessment of receptor occupancy in the living brain.[3][7] By using specific radiolabeled ligands (tracers) that bind to the target receptors, PET can measure the degree to which a drug like this compound occupies these receptors at different doses. This information is vital for establishing the relationship between drug dosage, receptor engagement, and clinical outcomes.[4][8]
Key PET Tracers for this compound D2/D3 Occupancy Studies
The choice of PET tracer is critical for accurately assessing D2/D3 receptor occupancy. Several tracers have been utilized in preclinical and clinical studies of this compound:
-
[11C]raclopride: A widely used D2/D3 receptor antagonist radioligand.[3][9] It binds to both D2 and D3 receptors and has been employed in both non-human primate and human studies of this compound.[9][10]
-
[11C]-(+)-PHNO: A D3-preferring agonist radioligand.[1][11] This tracer has the advantage of allowing for the separate assessment of D2 and D3 receptor occupancy due to its differential binding in various brain regions.[10] It has been instrumental in demonstrating this compound's preferential binding to D3 receptors in patients with schizophrenia.[1][10]
-
[11C]MNPA: A D2/D3 receptor agonist radioligand used in preclinical studies to investigate the in vivo intrinsic activity of this compound.[3][9]
-
[11C]this compound: The radiolabeled drug itself can be used as a PET tracer to study its own brain uptake and distribution.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo PET studies of this compound's D2/D3 receptor occupancy.
Table 1: Preclinical D2/D3 Receptor Occupancy of this compound in Monkeys [9][11]
| PET Tracer | Dose (µg/kg) | Striatal D2/D3 Occupancy (%) |
| [11C]raclopride | 5.0 | ~45% |
| 30 | ~80% | |
| 300 | 94% | |
| [11C]MNPA | 5.0 | ~45% |
| 30 | ~80% |
Data from Seneca et al. (2011)[9][11]
Table 2: Clinical D2 and D3 Receptor Occupancy of this compound in Patients with Schizophrenia [1][2][10]
| PET Tracer | Daily Dose (mg/day) | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) |
| [11C]-(+)-PHNO | 1 | 76% (range 58-89%) | 45% (range 14-64%) |
| 3 | 92% (range 86-96%) | 79% (range 68-88%) | |
| 12 | ~100% | ~100% |
Data from Girgis et al. (2016)[1][2][10]
Table 3: Plasma EC50 Values for this compound after 2 Weeks of Dosing in Patients with Schizophrenia [1][10]
| Receptor | EC50 (nM) |
| D3 | 3.84 |
| D2 | 13.03 |
Data from Girgis et al. (2016)[1][10]
Experimental Protocols
The following are generalized protocols for conducting PET imaging studies to assess this compound's D2/D3 receptor occupancy. These should be adapted based on the specific tracer, species, and imaging equipment.
Preclinical Protocol: Non-Human Primate Study
This protocol is based on methodologies used in studies with cynomolgus or rhesus monkeys.[3][9][12]
Objective: To determine the dose-dependent occupancy of D2/D3 receptors by this compound.
Materials:
-
PET scanner
-
Anesthesia (e.g., isoflurane)
-
PET Tracer (e.g., [11C]raclopride or [11C]-(+)-PHNO)
-
This compound for intravenous administration
-
Catheters for tracer injection and blood sampling
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Fast the monkey overnight. Anesthetize the animal and maintain anesthesia throughout the imaging session. Insert intravenous catheters for drug and tracer administration and an arterial catheter for blood sampling (if required for the kinetic model).
-
Baseline PET Scan: Position the animal in the PET scanner. Administer a bolus injection of the PET tracer. Acquire dynamic PET data for 60-90 minutes.[13]
-
This compound Administration: Following the baseline scan, administer a single intravenous dose of this compound. Allow for a sufficient equilibration period.
-
Post-Dose PET Scan: Perform a second PET scan with the same tracer to measure receptor occupancy.
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register PET images with an anatomical MRI scan for region of interest (ROI) definition (e.g., striatum, cerebellum).[13]
-
Generate time-activity curves for the ROIs.
-
Calculate the binding potential (BP_ND) at baseline and post-dose using a suitable kinetic model (e.g., simplified reference tissue model with the cerebellum as the reference region).[7][12]
-
Calculate receptor occupancy as the percentage reduction in BP_ND from baseline:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
-
Clinical Protocol: Human Study
This protocol is based on methodologies used in studies with patients with schizophrenia.[1][10]
Objective: To determine the D2 and D3 receptor occupancy of this compound at clinically relevant doses.
Materials:
-
PET scanner
-
PET Tracer (e.g., [11C]-(+)-PHNO)
-
This compound for oral administration
-
Equipment for venous blood sampling
-
Structural MRI for anatomical reference
Procedure:
-
Participant Recruitment and Screening: Recruit patients with a confirmed diagnosis (e.g., schizophrenia). Obtain informed consent. Perform a baseline medical and psychiatric evaluation.
-
Baseline PET Scan: Participants undergo a PET scan with the selected tracer before starting this compound treatment to establish a baseline receptor density.
-
This compound Treatment: Participants are treated with a fixed or titrated dose of oral this compound for a specified period (e.g., 2 weeks to reach steady-state).[1][10]
-
Post-Dose PET Scans: PET scans are repeated at one or more time points during treatment (e.g., on days 1, 4, and 15) to assess receptor occupancy.[1][10]
-
Plasma Sampling: Collect venous blood samples at the time of the PET scans to measure plasma concentrations of this compound and its active metabolites (DCAR and DDCAR).[10][11]
-
Data Analysis:
-
Similar to the preclinical protocol, reconstruct PET images and co-register with individual MRIs.
-
Define ROIs for D2-rich regions (e.g., dorsal striatum) and D3-rich regions (e.g., globus pallidus, ventral striatum) based on the tracer used.[10]
-
Calculate BP_ND and receptor occupancy for both D2 and D3 receptors.
-
Correlate receptor occupancy with plasma concentrations of this compound and its metabolites to determine EC50 values.[1][10]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo assessment of this compound's receptor occupancy.
Caption: this compound's partial agonism at D2 and D3 receptors.
Caption: General workflow for a PET receptor occupancy study.
Caption: The principle of PET receptor occupancy measurement.
References
- 1. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 12. Brain uptake and distribution of the dopamine D3 /D2 receptor partial agonist [11 C]this compound: an in vivo positron emission tomography study in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cariprazine's Effects on Negative and Cognitive Symptoms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the efficacy of cariprazine (B1246890) in ameliorating negative and cognitive symptoms associated with schizophrenia. The included data summaries and procedural outlines are designed to facilitate the replication and extension of these preclinical findings.
Introduction
This compound is an atypical antipsychotic characterized by its partial agonism at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 receptor, and partial agonism at serotonin (B10506) 5-HT1A receptors.[1][2] This unique pharmacological profile is hypothesized to underlie its effectiveness against the negative and cognitive symptoms of schizophrenia, which are often refractory to other antipsychotic medications.[1][3] Preclinical animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of compounds like this compound. The most commonly employed and well-validated models in this context are the phencyclidine (PCP)-induced deficit model and the scopolamine-induced amnesia model.[4][5]
Animal Models
Phencyclidine (PCP)-Induced Deficit Model
Sub-chronic administration of the NMDA receptor antagonist PCP in rodents induces a range of behavioral abnormalities that mimic the negative and cognitive symptoms of schizophrenia.[2][4] This model is valued for its translational relevance, as PCP can produce similar symptoms in humans.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, particularly in learning and memory.[5][6] This model is effective for screening the pro-cognitive effects of novel therapeutic agents.[5]
Data Presentation: Summary of this compound's Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in these animal models.
Table 1: Effects of this compound on Cognitive Deficits in the PCP-Induced Rodent Model
| Behavioral Test | Species | PCP Regimen | This compound Dose (mg/kg) | Outcome Measure | Result | Citation |
| Novel Object Recognition (NOR) | Rat | 2 mg/kg, IP for 7 days, 7-day washout | 0.05, 0.1, 0.25 (PO) | Discrimination Index | Significant reversal of PCP-induced deficit at lower doses. | [2][4] |
| Reversal Learning (RL) | Rat | 2 mg/kg, IP for 7 days, 7-day washout | 0.05, 0.1, 0.25 (PO) | Number of trials to criterion | Dose-dependent improvement in reversal learning. | [2][4] |
| Social Interaction (SI) | Rat | 2 mg/kg, IP for 7 days, 7-day washout | 0.05, 0.1, 0.25 (PO) | Time spent in social interaction | Significant improvement in social behavior at lower doses. | [2][4] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 2 mg/kg, SC for 5 days | 0.03, 0.1, 0.3 (PO) | Accuracy, Premature Responses | 0.03 mg/kg dose attenuated PCP-induced deficits without causing response suppression. | [7][8] |
Table 2: Effects of this compound on Cognitive Deficits in the Scopolamine-Induced Rodent Model
| Behavioral Test | Species | Scopolamine Dose (mg/kg) | This compound Dose (mg/kg) | Outcome Measure | Result | Citation |
| Novel Object Recognition (NORT) | Rat | Not specified | 0.25, 0.5, 1 (IP) | Recognition Index | Significant increase in recognition index at all doses. | [5][6][9] |
| T-Maze | Rat | Not specified | 0.25, 0.5, 1 (IP) | Working Memory Index | Significant increase in working memory index. | [5][6][9] |
| Y-Maze | Rat | Not specified | 0.25, 0.5, 1 (IP) | Spontaneous Alternation (%) | Significant increase in spontaneous alternation. | [5][6][9] |
| Passive Avoidance (Step-down) | Rat | Not specified | 0.25, 0.5, 1 (IP) | Latency to step down (s) | Improved learning and memory in short and long-term retention tests. | [5][6][9] |
| Passive Avoidance (Step-through) | Rat | Not specified | 0.25, 0.5, 1 (IP) | Latency to enter dark compartment (s) | Improved learning and memory in short and long-term retention tests. | [5][6][9] |
Experimental Protocols
Protocol 1: PCP-Induced Cognitive and Social Deficits in Rats
1. Animals and Housing:
-
Age/Weight: Adolescent or young adult.
-
Housing: Group-housed (2 per cage) in a temperature-controlled environment with a 12-hour reverse light-dark cycle. Provide ad libitum access to food and water.
2. PCP Administration:
-
Drug: Phencyclidine hydrochloride (PCP).
-
Regimen: Administer once daily for 7 consecutive days, followed by a 7-day drug-free washout period before behavioral testing.[2][4]
3. This compound Administration:
-
Drug: this compound.
-
Timing: Administer daily during the behavioral testing phase, typically 60 minutes before each test.
4. Behavioral Testing:
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow rats to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Acquisition Trial: Place two identical objects in the arena and allow the rat to explore for 3-5 minutes.
-
Retention Trial: After a defined inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object and allow the rat to explore for 3-5 minutes.
-
Data Analysis: Record the time spent exploring each object. The discrimination index is calculated as (time with novel object - time with familiar object) / (total exploration time).
-
-
Reversal Learning (RL) in an Operant Chamber:
-
Pre-training: Train rats to press a lever for a food reward.
-
Acquisition: One of two levers is designated as the "correct" lever, and presses on this lever are rewarded. Continue until a set criterion is met (e.g., 80% correct presses in a block of trials).
-
Reversal: The previously "incorrect" lever now becomes the "correct" lever.
-
Data Analysis: Measure the number of trials or errors to reach the criterion in the reversal phase.
-
-
Social Interaction (SI) Test:
-
Habituation: Habituate rats to the testing arena for 10 minutes.
-
Test: Place two unfamiliar, weight-matched rats in the arena and record their interaction for 10-15 minutes.
-
Data Analysis: Score behaviors such as sniffing, grooming, and following. The primary measure is the total time spent in active social interaction.
-
Protocol 2: Scopolamine-Induced Cognitive Deficits in Rats
1. Animals and Housing:
-
Species: Male Wistar rats.[9]
-
Age/Weight: 6 weeks old, approximately 200g.[9]
-
Housing: As described in Protocol 1.
2. This compound Pre-treatment:
-
Drug: this compound hydrochloride.[9]
-
Doses: 0.25, 0.5, and 1 mg/kg.[9]
-
Route: Intraperitoneal (IP).[9]
-
Regimen: Administer daily for 14 consecutive days before behavioral testing.[9]
3. Scopolamine Administration:
-
Drug: Scopolamine hydrobromide.
-
Dose: Typically 0.5-1 mg/kg.
-
Route: Intraperitoneal (IP).
-
Timing: Administer 30 minutes before the acquisition phase of each behavioral test.
4. Behavioral Testing:
-
Y-Maze Spontaneous Alternation:
-
Place the rat in the center of a Y-shaped maze with three identical arms.
-
Allow the rat to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
Data Analysis: An alternation is defined as consecutive entries into all three arms without repetition. Calculate the percentage of spontaneous alternation as (number of alternations / (total number of arm entries - 2)) x 100.
-
-
T-Maze Spontaneous Alternation:
-
Forced Choice Trial: Block one of the goal arms and place the rat in the start arm, forcing it to enter the open arm.
-
Free Choice Trial: After a short delay, remove the block and allow the rat to choose between the two goal arms.
-
Data Analysis: A correct choice is an entry into the previously unvisited arm. Calculate the percentage of correct choices over multiple trials.
-
-
Passive Avoidance Test:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Place the rat in the light compartment. When it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A longer latency to enter the dark compartment indicates better memory of the aversive stimulus.
-
Signaling Pathways and Experimental Workflows
The pro-cognitive and anti-negative symptom effects of this compound are primarily attributed to its unique interaction with dopamine D3 and serotonin 5-HT1A receptors.
Signaling Pathway of this compound's Pro-Cognitive and Anti-Negative Symptom Effects
Caption: this compound's mechanism of action.
Experimental Workflow for PCP Model
Caption: Workflow for the PCP-induced deficit model.
Experimental Workflow for Scopolamine Model
Caption: Workflow for the scopolamine-induced amnesia model.
References
- 1. Negative Symptoms of Schizophrenia: New Prospects of this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 5. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of this compound and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of this compound and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols for Cariprazine Administration in Rodent Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of cariprazine (B1246890), a dopamine (B1211576) D3-preferring D2/D3 receptor partial agonist, in common rodent behavioral paradigms. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in models of psychiatric and neurological disorders.
Mechanism of Action Overview
This compound's therapeutic effects are thought to be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1] It exhibits a higher binding affinity for dopamine D3 receptors compared to D2 receptors.[1][2] This unique pharmacological profile may contribute to its efficacy in treating a range of symptoms, including cognitive deficits and negative symptoms of schizophrenia, as well as mood disorders.[2][3][4]
Data Presentation: Quantitative Summary of this compound Administration in Rodent Models
The following tables summarize key quantitative data from various studies investigating the effects of this compound in rodent behavioral models.
Table 1: this compound Administration in Cognitive and Social Behavior Paradigms
| Behavioral Paradigm | Rodent Species/Strain | This compound Dose Range | Administration Route | Key Findings | Reference |
| Novel Object Recognition Test (NORT) | Rat | 0.03–0.3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reversed delay-induced impairments in novel object recognition. | [5] |
| Novel Object Recognition Test (NORT) | Rat (Lister Hooded) | 0.05, 0.1, or 0.25 mg/kg | Oral (PO) | Significantly improved PCP-induced deficits in novel object recognition. | [6][7] |
| Novel Object Recognition Test (NORT) | Rat | 0.25, 0.5, and 1 mg/kg | Intraperitoneal (i.p.) | Increased the recognition index in a scopolamine-induced memory impairment model.[8] | [8] |
| Social Interaction Test | Rat (Lister Hooded) | 0.05, 0.1, or 0.25 mg/kg | Oral (PO) | Improved PCP-induced deficits in social interaction. | [6][7] |
| Social Play Paradigm | Rat (Wistar) | Not specified | Oral (PO) | Showed dose-dependent efficacy in a valproic acid exposure model of autism. |
Table 2: this compound Administration in Models of Anxiety and Depression
| Behavioral Paradigm | Rodent Species/Strain | This compound Dose Range | Administration Route | Key Findings | Reference |
| Chronic Unpredictable Stress (CUS) | Mouse (Wild-type) | 0.03, 0.1, 0.2, and 0.4 mg/kg (twice daily) | Intraperitoneal (i.p.) | Attenuated CUS-induced anhedonia-like behavior. | |
| Novelty-Induced Hypophagia | Mouse (Wild-type) | 0.03, 0.1, 0.2, and 0.4 mg/kg (twice daily) | Intraperitoneal (i.p.) | Reduced drinking latency, indicating anxiolytic-like effects. |
Experimental Protocols
Novel Object Recognition Test (NORT) Protocol
This protocol is adapted from studies evaluating the pro-cognitive effects of this compound in rats with scopolamine-induced memory impairment.[8]
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough to not be displaced by the rats.
-
This compound solution
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Scopolamine (B1681570) solution
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Handle the rats for several days leading up to the experiment to acclimate them to the researcher.
-
On the day before the test, allow each rat to explore the empty open field arena for 5-10 minutes to habituate to the environment.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.25, 0.5, or 1 mg/kg, i.p.) or vehicle 60 minutes before the acquisition trial.[8]
-
Administer scopolamine (to induce memory impairment) 30 minutes after this compound/vehicle administration.
-
-
Acquisition Trial (T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
After the trial, return the rat to its home cage.
-
-
Retention Interval:
-
A retention interval of 24 hours is commonly used.
-
-
Test Trial (T2):
-
Replace one of the objects from the acquisition trial with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis:
-
Calculate the Recognition Index (RI) using the following formula: RI = (T_novel / (T_novel + T_familiar)) * 100
-
A higher RI indicates better recognition memory, as the rat spends more time exploring the novel object.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Forced Swim Test (FST) Protocol (Adapted for this compound)
This protocol is a generalized procedure for the mouse forced swim test, with this compound dosing recommendations based on its demonstrated antidepressant-like effects.
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Cylindrical containers (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Video recording equipment
-
Towels for drying the mice
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 0.03 - 0.4 mg/kg, i.p.) or vehicle 30-60 minutes before the test. Note: Due to this compound's relatively short half-life in mice, a twice-daily dosing regimen has been used in chronic studies.
-
-
Test Session:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is typically 6 minutes.[4]
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
The primary measure is immobility time , which is defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.
-
Scoring is typically performed during the last 4 minutes of the 6-minute test.[4]
-
Other behaviors that can be scored include swimming and climbing.
-
-
Post-Test:
-
At the end of the session, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage for a short period before returning it to its home cage.
-
Data Analysis:
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Experimental Workflow for NORT
Caption: Workflow for the Novel Object Recognition Test (NORT).
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exhibits Anxiolytic and Dopamine D3 Receptor-Dependent Antidepressant Effects in the Chronic Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Augmentation effect of combination therapy of aripiprazole and antidepressants on forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Characterization of Cariprazine's Effects on Midbrain Dopamine Neuron Firing
Audience: Researchers, scientists, and drug development professionals in the fields of neuropharmacology, psychiatry, and neuroscience.
Introduction:
Cariprazine (B1246890) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action is primarily attributed to its profile as a dopamine (B1211576) D3 and D2 receptor partial agonist, with a higher affinity for D3 receptors.[1][3][4] Understanding the electrophysiological consequences of this compound's interaction with dopamine systems is crucial for elucidating its therapeutic effects and unique clinical profile. These application notes provide a summary of the key findings from in vivo electrophysiological studies on this compound's impact on the firing rates of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), two key regions in the mesolimbic and nigrostriatal dopamine pathways, respectively. Detailed protocols for replicating these pivotal experiments are also provided.
I. Summary of this compound's Electrophysiological Effects on Dopamine Neurons
This compound modulates the activity of midbrain dopamine neurons in a manner that is dependent on the mode of administration and the specific brain region. The following tables summarize the quantitative data from key electrophysiological studies.
Table 1: Effects of Oral this compound Administration on the Number of Spontaneously Active Dopamine Neurons
| Brain Region | Administration | This compound Dose | Change in Number of Active DA Neurons | Reference |
| VTA | Acute | 0.1 mg/kg | No significant change | [5] |
| 0.3 mg/kg | ↑ 38% increase | [5] | ||
| 1 mg/kg | ↑ 44% increase | [5] | ||
| Chronic | 0.3 mg/kg | ↓ Significant decrease | [5][6] | |
| SNc | Acute & Chronic | Up to 1 mg/kg | No significant change | [5][7] |
Table 2: Effects of Intravenous (i.v.) this compound Administration on Dopamine Neuron Firing Rate
| Brain Region | This compound Dose (i.v.) | Effect on Firing Rate | ED₅₀ | Reference |
| VTA | Cumulative (5-20 µg/kg) | ↓ Dose-dependent inhibition (approx. 15-35%) | 7.5 µg/kg | [5][8] |
| SNc | Cumulative | ↓ Dose-dependent inhibition | - | [5] |
| VTA | 10 µg/kg (single dose) | ↓ 18% inhibition at 2 min, 27% at 30 min | - | [5] |
| SNc | 10 µg/kg (single dose) | ↓ 35% inhibition at 2 min, 18% at 30 min (partial recovery) | - | [5] |
Table 3: Role of D2 and D3 Receptors in this compound's Effect on Dopamine Neuron Firing
| Brain Region | Condition | Effect of this compound on Firing Rate | Reference |
| VTA & SNc | Pre-treatment with D2 antagonist (L741,626) | Inhibitory effect of this compound was prevented | [5][6][7] |
| VTA | Pre-treatment with D3 antagonist (SB 277011A) | No significant alteration of this compound's inhibitory effect | [5] |
| VTA & SNc | After suppression of firing with D3 agonist (PD 128,907) | This compound partially and significantly reversed the suppression | [5][8] |
II. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound at the synaptic level and the general workflow for the electrophysiological experiments described.
Caption: this compound's partial agonism at D2 and D3 autoreceptors.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 3. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 4. The role of dopamine D3 receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel atypical antipsychotic this compound demonstrates dopamine D2 receptor‐dependent partial agonist actions on rat mesencephalic dopamine neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel atypical antipsychotic this compound demonstrates dopamine D2 receptor-dependent partial agonist actions on rat mesencephalic dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Methodologies for Evaluating Cariprazine's Pro-Cognitive Effects in Scopolamine-Induced Memory Impairment Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the preclinical evaluation of cariprazine's pro-cognitive effects in rodent models of scopolamine-induced memory impairment. This document outlines the underlying scientific rationale, detailed experimental procedures, and data presentation strategies essential for robust and reproducible research in the field of cognitive pharmacology.
Application Notes
The scopolamine-induced amnesia model is a widely utilized and validated paradigm for screening compounds with potential therapeutic benefits for cognitive deficits, particularly those associated with cholinergic dysfunction as seen in Alzheimer's disease.[1] Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[1][2] This compound (B1246890), an atypical antipsychotic, is a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist with a high affinity for the D3 receptor.[3][4] Its unique pharmacological profile, particularly its potent D3 receptor activity, is hypothesized to underlie its pro-cognitive effects.[3][4][5] Preclinical studies have demonstrated this compound's ability to ameliorate cognitive deficits in various animal models, including scopolamine-induced memory impairment.[3][4]
Scientific Rationale
The evaluation of this compound in the scopolamine model is based on the following key principles:
-
Cholinergic Hypothesis of Memory: The cholinergic system plays a crucial role in learning and memory processes. Scopolamine-induced disruption of this system provides a relevant model to test the efficacy of pro-cognitive agents.[1][2]
-
Dopaminergic and Serotonergic Modulation of Cognition: this compound's partial agonism at D3/D2 and 5-HT1A receptors can modulate downstream signaling pathways that are critical for synaptic plasticity and cognitive function.[3][4][5] D3 receptor antagonism, a key feature of this compound's action, is thought to enhance dopaminergic and cholinergic neurotransmission in the prefrontal cortex, thereby alleviating cognitive symptoms.[3]
-
Behavioral Phenotypes of Memory Impairment: Scopolamine administration in rodents induces well-characterized behavioral deficits in tasks assessing different aspects of memory, including spatial memory, working memory, and recognition memory. These deficits can be quantified using a battery of behavioral tests.
Data Presentation
To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in structured tables.
Table 1: Drug Administration Parameters
| Compound | Vehicle | Dose Range | Route of Administration | Timing of Administration |
| Scopolamine | Saline | 0.5 - 2 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to behavioral testing |
| This compound | 0.5% Methylcellulose | 0.01 - 1 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | 60 minutes prior to scopolamine administration |
Table 2: Summary of Behavioral Test Parameters
| Behavioral Test | Memory Domain Assessed | Key Parameters Measured | Typical Scopolamine Effect | Expected this compound Effect |
| Novel Object Recognition Test (NORT) | Recognition Memory | Discrimination Index (DI), Exploration Time | Decreased DI | Increased DI |
| Y-Maze Spontaneous Alternation | Spatial Working Memory | Percentage of Spontaneous Alternations | Decreased Alternation | Increased Alternation |
| Passive Avoidance Test | Fear-motivated Learning & Memory | Step-through Latency | Decreased Latency | Increased Latency |
Experimental Protocols
The following are detailed protocols for key behavioral experiments used to evaluate the pro-cognitive effects of this compound in the scopolamine-induced memory impairment model.
Novel Object Recognition Test (NORT)
This test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.
a. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of three identical objects (e.g., plastic cubes) and one novel object of similar size but different shape and texture.
b. Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes using a video tracking system.
c. Data Analysis:
-
Measure the time spent exploring each object (sniffing or touching with the nose).
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects).
Y-Maze Spontaneous Alternation
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
a. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at a 120° angle from each other.
b. Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system. An arm entry is counted when all four paws of the animal are within the arm.
c. Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternations as: [Number of spontaneous alternations / (Total number of arm entries - 2)] x 100.
Passive Avoidance Test
This fear-motivated task evaluates learning and long-term memory.
a. Apparatus:
-
A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
b. Procedure:
-
Acquisition (Training): Place the animal in the light compartment. After a brief habituation period (e.g., 60 seconds), the guillotine door is opened. When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention (Testing): 24 hours after the acquisition trial, place the animal back in the light compartment and open the guillotine door. Record the latency to enter the dark compartment (step-through latency) up to a maximum cut-off time (e.g., 300 seconds).
c. Data Analysis:
-
The primary measure is the step-through latency. A longer latency indicates better memory of the aversive stimulus.
Mandatory Visualizations
Caption: Scopolamine-Induced Memory Impairment Pathway.
Caption: this compound's Pro-Cognitive Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Plasma Concentrations of Cariprazine and its Active Metabolites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cariprazine (B1246890) and its primary active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in human plasma. The methodologies described are based on published and validated bioanalytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body to form two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR)[1][2][3]. These metabolites contribute significantly to the overall therapeutic effect and have longer half-lives than the parent drug, making their measurement in plasma crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials[2][3][4]. The primary routes of metabolism involve the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6[1][2][3].
This guide offers a comprehensive overview of the analytical methods, including sample preparation, chromatographic separation, and detection, along with validated performance data to aid researchers in selecting and implementing the appropriate technique for their specific needs.
Analytical Techniques
The two predominant techniques for the quantification of this compound and its metabolites in plasma are LC-MS/MS and RP-HPLC with UV detection. LC-MS/MS is generally favored for its high sensitivity and selectivity, allowing for the measurement of low concentrations typical in pharmacokinetic studies[1][5]. RP-HPLC offers a more accessible alternative for routine analysis, although it may have higher limits of quantification[6][7].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of this compound, DCAR, and DDCAR in plasma.[1] This technique is capable of achieving low limits of quantification, making it ideal for pharmacokinetic and bioequivalence studies.[4]
| Parameter | Method 1[1] | Method 2[8] | Method 3[4] |
| Analyte(s) | This compound, DCAR, DDCAR | This compound | This compound, DCAR, DDCAR |
| Internal Standard(s) | Deuterated analytes | Not specified | Not specified |
| Linearity Range | 0.05 - 50 ng/mL (this compound), 0.1 - 100 ng/mL (Metabolites) | 2.88 - 480 ng/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (this compound), 0.1 ng/mL (Metabolites) | Not specified | 0.02 ng/mL |
| Precision (% CV) | < 15% | ≤8.7% | Not specified |
| Accuracy (% Bias) | Within ±15% | ≤15% | Not specified |
| Recovery | Not specified | Good | Not specified |
| Matrix Effect | Not specified | Minimal | Not specified |
This protocol is a representative example based on commonly employed procedures.[1][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 100 µL of a protein precipitation solution (e.g., 70:30 v/v methanol:0.1M zinc sulfate).[8]
-
Vortex mix the samples briefly.
-
Centrifuge at 18,000 x g for 5 minutes at room temperature.[8]
-
Transfer 100 µL of the supernatant to a 96-well plate.[8]
-
Dilute the supernatant with 100 µL of distilled water.[8]
-
Mix on a shaker for 3 minutes at 850 rpm before injection.[8]
2. Chromatographic Separation
-
HPLC System: Agilent Liquid Chromatography system or equivalent.[6]
-
Column: XSelect HSS C18 SB XP, 100 Å, 2.5 µm, 2.1 mm X 30 mm or equivalent.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection provides a robust and cost-effective method for the determination of this compound in human plasma, particularly for applications where the high sensitivity of LC-MS/MS is not required.[6][7]
| Parameter | Method 1[6][7] | Method 2 | Method 3[9] |
| Analyte(s) | This compound HCl | This compound HCl | This compound |
| Linearity Range | 1 - 5 µg/mL | 10 - 60 µg/mL | 80 - 120 µg/mL |
| Correlation Coefficient (r²) | 0.998 | 0.999 | Not specified |
| Limit of Detection (LOD) | Not specified | 5.07 µg/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | 15.37 µg/mL | Not specified |
| Precision (% RSD) | Intraday: 0.07 - 1.77%, Interday: < 2% | < 2% | Not specified |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.91 - 101.83% | Not specified |
| Retention Time | 2.46 min | 6.9 min | 3.57 min |
This protocol is a representative example based on published methods.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of human plasma, add 3.0 mL of acetonitrile (in a 1:3 ratio).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5,000 rpm for 15 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue with the mobile phase.
2. Chromatographic Separation
-
HPLC System: AGILENT liquid chromatography system or equivalent.[6]
-
Mobile Phase: 75:25 v/v solution of Methanol and 0.1% Orthophosphoric acid.[6][7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Caption: RP-HPLC Sample Preparation and Analysis Workflow.
Metabolism of this compound
The metabolic pathway of this compound is an important consideration in its analysis. This compound is demethylated to form desmethyl-cariprazine (DCAR), which is further demethylated to produce didesmethyl-cariprazine (DDCAR).
Caption: Metabolic Pathway of this compound.
Conclusion
The choice of analytical method for the quantification of this compound and its active metabolites in plasma depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for pharmacokinetic research and clinical trials where low concentrations need to be accurately measured. RP-HPLC with UV detection provides a reliable and more accessible alternative for applications with higher concentration ranges. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to establish and validate robust bioanalytical methods for this compound and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology study of this compound (MP-214) in patients with schizophrenia (12-week treatment) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. japtronline.com [japtronline.com]
- 7. Stability indicating RP-HPLC method for estimation of this compound hydrochloride in human plasma | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. waters.com [waters.com]
- 9. wjpsronline.com [wjpsronline.com]
Troubleshooting & Optimization
Identifying and mitigating cariprazine's off-target receptor binding
<
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating cariprazine's off-target receptor interactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and key off-target receptors for This compound (B1246890)?
A1: this compound's therapeutic effects are primarily mediated through its activity as a partial agonist at dopamine (B1211576) D3 and D2 receptors, with a notable preference for D3.[1][2][3] It also functions as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2][4]
Significant off-target interactions, defined by moderate to high binding affinity, include antagonist activity at serotonin 5-HT2B, 5-HT2A, and histamine (B1213489) H1 receptors.[1][5] this compound exhibits low affinity for serotonin 5-HT2C and adrenergic α1 receptors and has no significant affinity for cholinergic muscarinic receptors.[1][2]
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki values) of this compound for its primary and off-target receptors. A lower Ki value indicates a stronger binding affinity.[6]
| Receptor Target | Ki (nM) | This compound's Activity | Reference |
| Primary Targets | |||
| Dopamine D3 | 0.085 | Partial Agonist | [1][6][7] |
| Dopamine D2 (D2L/D2S) | 0.49 - 0.69 | Partial Agonist | [1][6] |
| Serotonin 5-HT1A | 2.6 | Partial Agonist | [1][6][7] |
| Significant Off-Targets | |||
| Serotonin 5-HT2B | 0.58 | Antagonist | [1][6] |
| Serotonin 5-HT2A | 18.8 | Antagonist | [1][5][6] |
| Histamine H1 | 23.2 | Antagonist | [1][5][6] |
| Low-Affinity Off-Targets | |||
| Serotonin 5-HT2C | 134 | Antagonist | [1][6] |
| Adrenergic α1A | 155 | Antagonist | [1][2][6] |
Experimental Protocols & Troubleshooting
Q2: How can I experimentally determine the binding affinity of this compound or its analogs for a specific off-target receptor?
A2: The gold standard for measuring binding affinity is the competitive radioligand binding assay .[8] This technique measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand choice, concentration, and incubation times must be optimized for each receptor target.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compound: this compound or its analog.
-
Assay Buffer: Buffer appropriate for maintaining receptor integrity and binding (e.g., Tris-HCl with cofactors like MgCl₂).
-
Filtration Apparatus: A cell harvester or 96-well filter plates (e.g., glass fiber filters) to separate bound from free radioligand.[8][9]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In assay tubes or a 96-well plate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium. Incubation time and temperature are receptor-dependent.
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration. The filters will trap the membranes and the bound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 7. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
Cariprazine Dosage Optimization for Minimal Extrapyramidal Symptoms: A Technical Support Guide for Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cariprazine (B1246890) dosage to minimize extrapyramidal symptoms (EPS) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing catalepsy in our rat model at our current this compound dose. How can we mitigate this?
A1: Catalepsy is a potential, though less common, extrapyramidal symptom with this compound, particularly at higher doses. Here are some troubleshooting steps:
-
Dosage Reduction: The most straightforward approach is to lower the this compound dose. Preclinical studies suggest that this compound has a wide therapeutic window with a low propensity for catalepsy. One study noted that this compound produced no catalepsy in rats at doses up to 100 times the dose required for its conditioned avoidance response inhibitory effect[1].
-
Dose Titration: If you are initiating treatment, a gradual dose titration schedule may help the animals acclimatize and reduce the risk of acute EPS. Consider starting with a lower dose and incrementally increasing to the desired therapeutic level.
-
Re-evaluate Dosing Vehicle and Route: Ensure the drug is properly solubilized and administered consistently. Variability in administration can lead to unexpected peak plasma concentrations.
-
Concomitant Medications: Be aware of any other administered compounds that could potentiate extrapyramidal side effects.
Q2: What is a good starting dose for this compound in rats to achieve antipsychotic-like effects with minimal motor side effects?
A2: Based on preclinical literature, effective oral doses of this compound in rats for antipsychotic-like and pro-cognitive effects range from 0.05 mg/kg to 0.8 mg/kg[2][3][4]. A dose of 0.12 mg/kg has been shown to block amphetamine-induced hyperactivity, a common screening paradigm for antipsychotic efficacy[1]. To minimize the risk of motor effects, it is advisable to start at the lower end of this range (e.g., 0.05 - 0.1 mg/kg) and escalate based on the specific experimental goals and observed effects.
Q3: We are not seeing a clear therapeutic effect at lower doses, but are concerned about EPS at higher doses. What is the evidence for a dose-response relationship?
A3: this compound does exhibit a dose-dependent effect on both therapeutic outcomes and potential side effects. While the risk of severe EPS like catalepsy is low, higher doses (e.g., 0.1 mg/kg and 0.25 mg/kg) have been shown to reduce locomotor activity in rats[2]. It is crucial to establish a dose-response curve for your specific behavioral paradigm. This will help identify the optimal dose that provides a therapeutic effect without causing confounding motor impairments.
Q4: How does this compound's EPS profile in animal models compare to other antipsychotics like haloperidol (B65202)?
A4: this compound generally demonstrates a more favorable EPS profile in animal models compared to typical antipsychotics like haloperidol. Studies have shown that while haloperidol induces significant catalepsy in rats, this compound is significantly less cataleptogenic[1]. This difference is attributed to this compound's unique mechanism of action as a dopamine (B1211576) D3-preferring D2/D3 receptor partial agonist[5][6].
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, focusing on dosage and its effects on motor function and behaviors relevant to antipsychotic efficacy.
Table 1: this compound Dose-Response on Antipsychotic-like Activity and Motor Function in Rodents
| Species | This compound Dose (mg/kg, p.o.) | Behavioral Test | Key Findings | Reference |
| Rat | 0.05, 0.1, 0.25 | Novel Object Recognition (NOR), Social Interaction (SI) | Dose-dependent improvement in PCP-induced deficits. Reduced locomotor activity at 0.1 and 0.25 mg/kg. | [2] |
| Rat | 0.12 | Amphetamine-Induced Hyperactivity | ED50 for blocking hyperactivity, indicating antipsychotic-like efficacy. | [1] |
| Rat | 0.84 | Conditioned Avoidance Response (CAR) | ED50 for CAR inhibition. No catalepsy observed at up to 100-fold this dose. | [1] |
| Rat | 0.05, 0.2, 0.8 | PCP-Induced Hyperlocomotion | Dose-dependent attenuation of hyperlocomotion. | [3][4] |
| Rat | 0.1, 0.3, 1 | Spontaneously Active VTA Dopaminergic Neurons | Acute administration increased activity; chronic administration decreased activity. No significant effect on SNc neurons. | [7] |
Table 2: Comparative EPS Liability of this compound and Other Antipsychotics in Rodents
| Compound | Species | Test for EPS | Key Findings | Reference |
| This compound | Rat | Catalepsy Test | Produced no catalepsy at doses up to 100-fold the CAR inhibitory ED50. | [1] |
| Risperidone | Rat | Not specified | Less cataleptogenic than haloperidol but more so than this compound. | [1] |
| Olanzapine | Rat | Not specified | Less cataleptogenic than haloperidol but more so than this compound. | [1] |
| Aripiprazole (B633) | Rat | Not specified | Less cataleptogenic than haloperidol but more so than this compound. | [1] |
| Haloperidol | Rat | Catalepsy Test | Induces significant, dose-dependent catalepsy. | [8][9] |
Detailed Experimental Protocols
Catalepsy Bar Test Protocol for Rats
This protocol is adapted from standard methods used to assess catalepsy, a measure of drug-induced motor rigidity.
Objective: To quantify the cataleptic effects of this compound at different doses.
Materials:
-
Horizontal metal or wooden bar (approximately 1 cm in diameter) elevated 9 cm from a flat surface.
-
Stopwatch.
-
Test animals (rats).
-
This compound and vehicle control solutions.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or via the desired route. Testing is typically performed at the time of peak drug effect (e.g., 60 minutes post-administration).
-
Positioning: Gently place the rat's forepaws on the elevated bar. The hind paws should remain on the flat surface.
-
Measurement: Start the stopwatch immediately after the experimenter removes their hands. Measure the time it takes for the rat to remove one or both forepaws from the bar. This is the descent latency.
-
Cut-off Time: A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, the maximum time is recorded.
-
Data Analysis: Compare the mean descent latencies between the different this compound dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Rotarod Test Protocol for Rats
This protocol assesses motor coordination and balance, which can be affected by centrally acting drugs.
Objective: To evaluate the effect of different doses of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus with a rotating rod (diameter appropriate for rats).
-
Stopwatch or automated recording system.
-
Test animals (rats).
-
This compound and vehicle control solutions.
Procedure:
-
Training: Prior to the test day, train the rats on the rotarod for a set number of trials (e.g., 3 trials per day for 2 days). This is to ensure that the animals learn the task and that performance is stable. The rotation speed during training can be constant or accelerating.
-
Acclimation: On the test day, acclimate the rats to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At the time of expected peak drug effect, place the rat on the rotating rod.
-
Rotation: The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod. If the rat clings to the rod and makes a full rotation, this should also be noted and the trial ended.
-
Multiple Trials: Conduct multiple trials (e.g., 3 trials) with a set inter-trial interval (e.g., 15 minutes).
-
Data Analysis: Analyze the mean latency to fall across trials for each dose group and compare it to the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound's partial agonism at D2 and D3 receptors.
Caption: Troubleshooting workflow for observed EPS.
Caption: Experimental workflow for EPS assessment.
References
- 1. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel atypical antipsychotic this compound demonstrates dopamine D2 receptor‐dependent partial agonist actions on rat mesencephalic dopamine neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo canine model comparison of cardiohemodynamic and electrophysiological effects of a new antipsychotic drug aripiprazole (OPC-14597) to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejpsychiatry.com [ejpsychiatry.com]
Technical Support Center: Management of Cariprazine-Induced Akathisia in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cariprazine-induced akathisia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced akathisia and what is its proposed mechanism?
A1: this compound-induced akathisia is a movement disorder characterized by a subjective feeling of inner restlessness and a compelling urge to move.[1] Objective signs include repetitive movements such as rocking, shifting weight, or pacing.[1] This compound (B1246890) is a potent dopamine (B1211576) D3/D2 receptor partial agonist with a higher affinity for D3 receptors.[2][3] While its exact mechanism is not fully elucidated, antipsychotic-induced akathisia is thought to be related to diminished dopamine transmission in the brain due to the blockade of D2 receptors.[2][4] this compound's partial agonism at D2 receptors was theoretically intended to reduce the risk of akathisia compared to other atypical antipsychotics.[5] However, it is still a common adverse event.[2][5] The involvement of other neurotransmitter systems, such as serotonin, is also implicated.[1]
Q2: How can I identify and assess akathisia in my research subjects?
A2: In clinical research, akathisia is assessed using validated rating scales. The most common is the Barnes Akathisia Rating Scale (BARS), which evaluates both the objective and subjective components of the condition.[4][6] For preclinical animal models, akathisia-like behaviors can be assessed by observing increased locomotor activity, rearing, and stereotyped movements. It is crucial to differentiate these from the general stimulant effects of a drug.
Q3: What are the primary strategies for managing this compound-induced akathisia in a research setting?
A3: The primary strategies for managing antipsychotic-induced akathisia, which can be applied to this compound, involve two main approaches:
-
Dose Reduction: Lowering the dose of the antipsychotic is a first-line strategy.[1][3] The incidence of this compound-induced akathisia is dose-dependent.[7][8][9]
-
Switching Antipsychotics: In cases of severe or refractory akathisia, switching to an antipsychotic with a lower potential for inducing this side effect, such as clozapine (B1669256) or quetiapine, may be considered.[1][10]
In a pooled analysis of this compound studies for schizophrenia, akathisia events were managed by dose reduction in 18.3% of cases.[11]
Q4: What adjunctive pharmacological agents can be used to manage this compound-induced akathisia?
A4: Several classes of drugs have been investigated for the management of antipsychotic-induced akathisia. The choice of agent should be guided by the subject's clinical profile and comorbidities.
-
Beta-Blockers: Propranolol (B1214883) (40–80 mg/day) is considered a first-line treatment for akathisia.[1] In pooled analyses of this compound studies, propranolol was the most frequently used anti-extrapyramidal symptom (EPS) medication to manage akathisia.[12]
-
Serotonin Antagonists: Low-dose mirtazapine (B1677164) (15 mg/day) has robust evidence as a first-line treatment.[1] Other options include mianserin (B1677119) (15 mg/day) and cyproheptadine (B85728) (8–16 mg/day), which act as 5-HT2A receptor antagonists.[1][13] Trazodone has also been reported to have anti-akathisia effects.[1]
-
Benzodiazepines: These can be beneficial for their anxiolytic and sedative effects, either alone or in combination with propranolol.[1]
-
Anticholinergic Agents: Agents like biperiden, trihexyphenidyl, and benztropine (B127874) are considered reasonable options, particularly if parkinsonism is also present.[1] However, akathisia generally does not respond as well to anticholinergics as other EPS, suggesting a different underlying mechanism.[4]
-
Vitamin B6: High doses of vitamin B6 have shown significant improvement in acute antipsychotic-induced akathisia in some studies.[1]
Q5: What is the typical onset and duration of this compound-induced akathisia?
A5: this compound-induced akathisia typically occurs early in treatment. Post-hoc analyses of studies in bipolar depression showed that most cases occurred within the first 3 weeks of initiating this compound or after a dose increase.[14][15] The median time to resolution of akathisia in this compound-treated patients in schizophrenia studies was 15 days, and about one week after the last dose in bipolar depression studies.[12][14]
Troubleshooting Guides
Problem: Sudden onset of agitation and repetitive movements in subjects after starting this compound.
| Possible Cause | Troubleshooting Steps |
| This compound-induced akathisia | 1. Assess: Use a standardized scale like the Barnes Akathisia Rating Scale (BARS) to quantify the severity of symptoms.[4][6] 2. Dose Reduction: If the experimental design allows, consider reducing the this compound dose, as akathisia is dose-related.[8][9] 3. Adjunctive Treatment: If dose reduction is not feasible or insufficient, consider adding a first-line anti-akathisia agent such as propranolol or low-dose mirtazapine.[1] |
| Worsening of underlying condition | 1. Re-evaluate: Assess if the observed behaviors are consistent with akathisia or represent a worsening of the psychiatric symptoms being studied. 2. Consult: Review the subject's overall clinical presentation and consider alternative diagnoses. |
Problem: Akathisia persists despite dose reduction.
| Possible Cause | Troubleshooting Steps |
| Insufficient dose reduction or high individual sensitivity | 1. Initiate/Optimize Adjunctive Therapy: Introduce or optimize the dose of an anti-akathisia agent (e.g., propranolol, mirtazapine).[1] 2. Consider Combination Therapy: For severe cases, a combination of agents (e.g., a beta-blocker and a benzodiazepine) may be necessary.[1] |
| Refractory akathisia | 1. Switch Antipsychotic: If the akathisia is severe and unmanageable, and the study protocol permits, switching to an antipsychotic with a lower risk profile may be the only option.[1] |
Quantitative Data Summary
Table 1: Incidence of this compound-Induced Akathisia in Clinical Trials
| Study Population | This compound Dose | Incidence of Akathisia | Placebo Incidence | Discontinuation Rate due to Akathisia | Reference |
| Schizophrenia (Pooled Data) | 1.5-6 mg/day (Overall) | 14.6% | 3.4% | 6.3% of akathisia events | [11][12] |
| Bipolar Mania (Pooled Data) | 3-12 mg/day (Flexible) | 20.2% | 4.8% | 2.4% | [8][9] |
| Bipolar Depression (Pooled Data) | 1.5 mg/day | 5.5% | 2.1% | <2% | [8][9][14] |
| Bipolar Depression (Pooled Data) | 3 mg/day | 9.6% | 2.1% | <2% | [8][9][14] |
| Bipolar Depression (Pooled Data) | Overall (1.5 & 3 mg/day) | 7.6% | 2.1% | <3% | [7][14][15] |
Table 2: Summary of Pharmacological Management Strategies for Antipsychotic-Induced Akathisia
| Drug Class | Examples | Dosing (Typical) | Level of Evidence | Reference |
| Beta-Blockers | Propranolol | 40-80 mg/day | First-line | [1] |
| 5-HT2A Antagonists | Mirtazapine | 15 mg/day | First-line | [1] |
| Mianserin | 15 mg/day | Alternative | [1] | |
| Cyproheptadine | 8-16 mg/day | Alternative | [1] | |
| Anticholinergics | Biperiden, Benztropine | Varies | Reasonable, especially with parkinsonism | [1] |
| Benzodiazepines | Clonazepam, Lorazepam | Varies | Adjunctive/Selected patients | [1] |
| Vitamins | Vitamin B6 | High dose | Investigational | [1] |
Experimental Protocols
Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
The BARS is a widely used clinical scale for assessing the severity of drug-induced akathisia.[6] It is a valuable tool for standardizing measurements in a research setting.
Methodology:
-
Objective Assessment (Item 1): The researcher observes the subject for overt restless movements (e.g., shuffling or rocking movements of the legs and feet, swinging one leg, shifting from foot to foot). The severity is rated on a 4-point scale (0=absent to 3=severe).
-
Subjective Assessment (Items 2 & 3): The researcher interviews the subject about their internal state.
-
Awareness of Restlessness (Item 2): Ask the subject if they feel restless or have an inner sense of restlessness. This is rated on a 4-point scale based on the subject's report.
-
Distress Related to Restlessness (Item 3): Ask the subject to describe the nature of their restlessness and how distressing it is. This is also rated on a 4-point scale, from no distress to severe distress.
-
-
Global Clinical Assessment (Item 4): The researcher makes an overall judgment of the severity of the akathisia based on the objective and subjective components. This is rated on a 6-point scale (0=absent to 5=severe).
Scoring: The scores from the different items provide a comprehensive picture of the akathisia. A score of >2 on the global scale is often used as a cutoff for the presence of clinically significant akathisia.[11]
Visualizations
Caption: A logical workflow for the assessment and management of this compound-induced akathisia in a research setting.
Caption: Simplified diagram of proposed dopaminergic and serotonergic pathways involved in akathisia.
Caption: A typical experimental workflow for the prospective assessment of this compound-induced akathisia.
References
- 1. Revisiting Antipsychotic-induced Akathisia: Current Issues and Prospective Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Akathisia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of this compound for the adjunctive treatment of major depressive disorder: a pooled analysis of phase 2b/phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 145 Incidence and Characteristics of Akathisia and Restlessness During this compound Treatment for Bipolar I Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. europeanreview.org [europeanreview.org]
- 11. Safety and Tolerability of this compound in Patients with Schizophrenia: A Pooled Analysis of Eight Phase II/III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gedeonrichter.com [gedeonrichter.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound and akathisia, restlessness, and extrapyramidal symptoms in patients with bipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Aqueous Solubility of Cariprazine for In Vitro Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of cariprazine (B1246890) in in vitro experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound, particularly as the hydrochloride salt, exhibits pH-dependent aqueous solubility. It is more soluble in acidic conditions and practically insoluble in neutral to basic environments. For instance, the solubility of this compound hydrochloride is approximately 3.25 mg/mL at pH 1, but drops to 0.001 mg/mL at pH 7.[1] This is a critical factor to consider for experiments in physiological buffers, which are typically around pH 7.2-7.4.
Q2: What is the recommended method for dissolving this compound for in vitro assays?
A2: Due to its low aqueous solubility at physiological pH, the recommended method is to first dissolve this compound hydrochloride in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[2] This stock solution can then be serially diluted in the aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: What are the solubility limits of this compound in common organic solvents?
A3: The solubility of this compound hydrochloride in common organic solvents is as follows:
-
Ethanol (B145695): ~5 mg/mL[2]
-
DMSO: ~1 mg/mL[2]
-
Dimethyl formamide (B127407) (DMF): ~0.5 mg/mL[2]
Q4: For how long can I store this compound stock solutions?
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most commonly used solvent, other organic solvents like ethanol can also be used.[2] However, the final concentration of any organic solvent in the assay should be carefully controlled to avoid cellular toxicity. For some applications, formulation strategies such as the use of co-solvents, surfactants, or creating a solid dispersion with a pharmaceutically acceptable polymer could be explored to improve aqueous solubility, though this would require significant experimental optimization.[3]
Troubleshooting Guides
Issue 1: My this compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be exceeding its solubility limit at that specific pH and temperature. Solution: Try lowering the final working concentration of this compound. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized supersaturation and immediate precipitation. Solution: Perform a stepwise serial dilution. First, create an intermediate dilution of the this compound-DMSO stock in your pre-warmed (37°C) aqueous buffer or medium. Then, add this intermediate dilution to the final volume. Always add the stock solution to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. |
| Low Temperature of Buffer/Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. Solution: Always use pre-warmed (37°C) aqueous buffers or cell culture media when preparing your final working solutions. |
| pH of the Final Solution | This compound's solubility is significantly lower at neutral or basic pH. The addition of the DMSO stock may slightly alter the pH of your final solution. Solution: Ensure your final aqueous buffer or medium is adequately buffered to maintain a stable pH. |
Issue 2: My cells are showing signs of toxicity or altered behavior even at low this compound concentrations.
This could be due to the cytotoxic effects of the organic solvent used to dissolve the this compound.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | The final concentration of DMSO in your cell culture may be too high for your specific cell line. While some cell lines can tolerate up to 1% DMSO for short periods, it is generally recommended to keep the final concentration at or below 0.1% to 0.5% to minimize toxicity. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to organic solvents. Solution: Perform a vehicle control experiment where you treat your cells with the same final concentration of DMSO (without this compound) that is present in your experimental wells. This will help you determine the baseline level of toxicity from the solvent alone. If your cells are particularly sensitive, consider using a lower starting concentration of your this compound-DMSO stock to reduce the final DMSO concentration in your assay. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Aqueous Buffers | ||
| pH 1 | 3.25 | [1] |
| pH 3 | ~6.0 | |
| pH 4.5 | ~13.8 | |
| pH 5.5 | ~0.35 | |
| pH 7 | 0.001 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [2] |
| Organic Solvents | ||
| Ethanol | ~5 | [2] |
| DMSO | ~1 | [2] |
| Dimethyl Formamide (DMF) | ~0.5 | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a this compound working solution from a DMSO stock for use in cell-based assays.
Materials:
-
This compound hydrochloride powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile 0.2 µm syringe filter
-
Sterile syringes
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is approximately 463.87 g/mol . To prepare a 10 mM stock solution, dissolve 4.64 mg of this compound hydrochloride in 1 mL of sterile DMSO.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
-
Sterile Filtration:
-
Draw the dissolved stock solution into a sterile syringe.
-
Attach a sterile 0.2 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to achieve a final DMSO concentration of 0.1%, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) sterile aqueous buffer or cell culture medium to get a 100 µM solution.
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed sterile aqueous buffer or cell culture medium to achieve the final 10 µM working concentration.
-
Always add the this compound solution to the buffer/medium while gently vortexing.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with sterile DMSO (without this compound) in your aqueous buffer or cell culture medium to match the final DMSO concentration in your experimental samples.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[4]
Materials:
-
Cells of interest (e.g., H460 or S1M1-80 cell lines)
-
Complete cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 4 mg/mL in PBS)
-
DMSO (for formazan (B1609692) crystal dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in complete cell culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 160 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
On the following day, add 20 µL of various concentrations of the this compound working solution to the wells. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution (e.g., 20 µL of a 4 mg/mL solution) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Crystal Solubilization and Measurement:
-
Carefully discard the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound's primary signaling pathways.
References
- 1. WO2018229641A1 - Solid preparation of this compound for oral administration - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WO2019106490A1 - A process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. This compound, A Dopamine D2/D3 Receptor Partial Agonist, Modulates ABCG2-Mediated Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in cariprazine's behavioral effects in preclinical research
Welcome to the Technical Support Center for preclinical research involving cariprazine (B1246890). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and achieve reproducible results in their behavioral experiments.
Troubleshooting Guides
This section addresses specific, common issues encountered during preclinical behavioral testing with this compound.
Question 1: Why am I seeing high variability in my Novel Object Recognition (NOR) test results with this compound?
Answer: Variability in the NOR test is a common issue that can stem from pharmacological, procedural, or environmental factors. Consider the following troubleshooting steps.
-
Dose Selection: this compound's effects are highly dose-dependent. Pro-cognitive effects in rodent models of schizophrenia are often seen at lower doses, while higher doses may reduce locomotor activity, confounding the interpretation of object exploration time.[1][2] For instance, in a phencyclidine (PCP)-induced deficit model in rats, this compound improved NOR performance at 0.05 and 0.1 mg/kg, but doses of 0.1 mg/kg and 0.25 mg/kg also reduced overall locomotion.[1][2]
-
Recommendation: Conduct a dose-response study to identify the optimal dose that enhances cognition without suppressing motor activity in your specific model and strain. Start with doses reported to be effective in the literature (see table below).
-
-
Habituation and Procedure: Insufficient habituation to the testing arena can lead to novelty-induced hyperactivity, masking the animal's interaction with the objects.[3] The NOR test is highly sensitive and susceptible to bias from stress, including from injections.[4]
-
Recommendation: Ensure a standardized and sufficiently long habituation period for the animal to the testing room and the empty arena before the familiarization trial. Handle animals consistently and gently to minimize stress.
-
-
Timing of Administration: The timing of this compound administration relative to the testing phase is critical. The drug needs sufficient time to reach effective concentrations in the brain.
-
Recommendation: Administer this compound at a consistent timepoint before the familiarization or test phase (e.g., 60 minutes prior for oral administration) to ensure peak plasma levels coincide with the behavioral task.
-
-
Object and Arena Design: The animal's natural preference for or aversion to certain object textures, shapes, or colors can create a bias. Similarly, lighting and arena cues can influence exploratory behavior.
-
Recommendation: Use objects of similar size and complexity but distinct shapes. Ensure objects cannot be easily displaced by the animal. Conduct testing under consistent, non-aversive lighting conditions (e.g., dim light).
-
Troubleshooting Workflow: Novel Object Recognition (NOR) Test
Caption: A decision tree for troubleshooting inconsistent NOR test results.
Table 1: Effective Doses of this compound in Cognitive Models
| Model | Species | Dosing Regimen | Effective Dose Range (mg/kg) | Observed Effect |
| PCP-Induced Deficit | Rat | Acute, PO | 0.05 - 0.1 | Reversal of NOR deficit[1][2] |
| Scopolamine-Induced Deficit | Rat | Acute, PO | 0.02 - 0.08 | Improved water-labyrinth learning[5] |
| Scopolamine-Induced Deficit | Rat | 14-day, IP | 0.25 - 1.0 | Increased recognition index in NOR[6] |
Question 2: I am not observing the expected antipsychotic-like effect of this compound in my phencyclidine (PCP)-induced hyperlocomotion model.
Answer: The PCP-induced hyperlocomotion model is a standard assay for screening antipsychotic potential. Failure to see an effect with this compound can often be traced to the specifics of the experimental protocol.
-
PCP Dosing and Timing: PCP's effects are dose-dependent, with a dose of 3.0-5.0 mg/kg typically producing robust hyperlocomotion in rodents.[7][8] The timing between this compound pre-treatment and the PCP challenge is crucial.
-
This compound Dose: While this compound is potent, the dose must be adequate to occupy a sufficient number of D2/D3 receptors to counteract the effects of PCP. Studies show this compound dose-dependently attenuates PCP-induced hyperlocomotion and is approximately 5-fold more potent than aripiprazole (B633) in this model.[7][10]
-
Animal Strain and Sex: Different rodent strains can exhibit varied sensitivities to both PCP and antipsychotic drugs.[3]
Detailed Protocol: PCP-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the experiment. Place each rat in the locomotor activity chamber (e.g., an open field arena with automated beam breaks) for a 30-60 minute habituation period.
-
Pre-treatment: Administer this compound (e.g., 0.05, 0.2, or 0.8 mg/kg) or vehicle (e.g., saline with 2-6% Tween 80) via oral gavage (p.o.).[7][13]
-
Pre-treatment Period: Return the animals to their home cages or leave them in the activity chambers for 60 minutes.[7][9]
-
Challenge: Administer phencyclidine (PCP) at 5 mg/kg intraperitoneally (i.p.).[7][9]
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for the next 60-120 minutes. The peak effect of PCP is typically observed within the first 30 minutes.[11]
-
Analysis: Compare locomotor activity between the vehicle+PCP group and the this compound+PCP groups.
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action of this compound?
Answer: this compound's mechanism of action is mediated through a combination of activities at dopamine (B1211576) and serotonin (B10506) receptors.[14]
-
Dopamine Receptors: It is a potent partial agonist at both dopamine D2 and D3 receptors.[15][16] Uniquely, it shows a preference for D3 receptors, with an affinity that is almost tenfold greater for D3 than for D2 receptors in vitro.[17][18] Its affinity for the D3 receptor is higher than that of dopamine itself, which suggests that at clinical doses, it can effectively occupy and modulate D3 receptors even in the presence of endogenous dopamine.[17][18][19]
-
Serotonin Receptors: this compound also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[14][15][19]
-
Other Receptors: It has a low affinity for histamine (B1213489) H1, adrenergic alpha-1, and serotonin 5-HT2C receptors and no significant affinity for muscarinic cholinergic receptors.[14][19]
This profile, particularly its D3-preferring partial agonism, is thought to contribute to its efficacy on a broad spectrum of symptoms, including positive, negative, and cognitive symptoms of schizophrenia.[12][17][18]
This compound's Primary Signaling Pathways
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Question 2: What are the active metabolites of this compound and how do they influence its effects?
Answer: this compound is extensively metabolized by the CYP3A4 enzyme, and to a lesser extent by CYP2D6, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR) .[15][20]
Both DCAR and DDCAR are pharmacologically active and have receptor binding profiles that are very similar to the parent drug, contributing significantly to its overall clinical efficacy.[13][15][21][22] Like this compound, the metabolites act as partial agonists at D2, D3, and 5-HT1A receptors and antagonists at 5-HT2B receptors.[13][22]
A key feature is their long elimination half-life. While this compound and DCAR reach steady-state concentrations in about 1-2 weeks, DDCAR has an exceptionally long half-life of 1-3 weeks and reaches steady state in 4-8 weeks.[14][23] This means that with chronic administration, DDCAR accumulates and is a major contributor to the sustained receptor occupancy and long-lasting therapeutic effects of the drug.[24][25] In preclinical studies with acute administration, however, brain levels of the metabolites are much lower than the parent compound, suggesting their contribution to acute behavioral effects in rodents is minor.[21][22]
Table 2: Receptor Binding Affinities (Ki, nM) of this compound and its Metabolites
| Receptor | This compound | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) |
| Dopamine D3 | 0.085 | ~0.2 | ~0.1 |
| Dopamine D2 | 0.49 | ~0.5 | ~0.7 |
| Serotonin 5-HT1A | 2.6 | ~1.9 | ~1.4 |
| Serotonin 5-HT2B | 0.58 | ~0.8 | ~1.1 |
| Serotonin 5-HT2A | 18.8 | ~25.0 | ~14.0 |
| Histamine H1 | 23.3 | ~20.0 | ~40.0 |
| Data synthesized from multiple sources.[13][19][26] |
Question 3: Are there important pharmacokinetic differences for this compound between rats and mice?
Answer: Yes, while the metabolic pathways are similar, there are differences in pharmacokinetic parameters between rats and mice that can influence experimental design and interpretation.
After a single oral (p.o.) dose of 1 mg/kg, this compound showed good oral bioavailability of 52% in rats, with peak plasma concentrations of 91 ng/mL.[5] It also demonstrates good penetration of the blood-brain barrier in rats, with a brain-to-plasma area under the curve (AUC) ratio of 7.6 to 1.[5] While specific comparative studies are limited, it is a general principle that mice often exhibit a faster metabolic rate than rats, which can lead to a shorter drug half-life and lower exposure for the same mg/kg dose. This can sometimes necessitate the use of higher doses or different dosing schedules in mice compared to rats to achieve similar levels of receptor occupancy and behavioral effects.
Table 3: Pharmacokinetic Parameters of this compound in Rodents (1 mg/kg, p.o.)
| Parameter | Rat | Mouse |
| Tmax (h) | 1.0 | 0.5 |
| Cmax (ng/mL) | 91 | 145 |
| AUC (ng·h/mL) | 485 | 309 |
| Oral Bioavailability (%) | 52% | Not Reported |
| Brain/Plasma Ratio (AUC) | 7.6 | Not Reported |
| Data adapted from preclinical studies.[5][27] |
Note: When planning experiments, always refer to species-specific pharmacokinetic data if available and consider conducting pilot studies to confirm appropriate dosing in your chosen species and strain.
References
- 1. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 8. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preferential Effects of this compound on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychscenehub.com [psychscenehub.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 17. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 19. mdpi.com [mdpi.com]
- 20. Population Pharmacokinetics of this compound and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refinement of Animal Models for Cariprazine's Adverse Event Profile
Welcome to the technical support center for researchers investigating the clinical adverse event profile of cariprazine (B1246890) using animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical adverse events of this compound observed clinically that we should prioritize modeling in animals?
A1: Based on clinical trial data, the most frequently reported and clinically relevant adverse events for this compound are movement disorders and metabolic changes. Prioritization should be given to:
-
Extrapyramidal Symptoms (EPS): Akathisia (a sense of inner restlessness) and Parkinsonism are very common, affecting more than 10% of patients in some studies.[1]
-
Metabolic Changes: Clinically significant weight gain (≥7% of body weight) has been observed.[2] Alterations in lipids (dyslipidemia) and blood sugar (hyperglycemia) are also noted adverse effects of atypical antipsychotics as a class.[3][4]
-
Late-Occurring Dyskinesia: Tardive dyskinesia, characterized by involuntary, repetitive body movements, is a serious potential side effect associated with long-term antipsychotic use.[5]
It is also important to consider that this compound has two active metabolites with long half-lives (didesmethyl this compound's half-life can be up to 3 weeks), which may lead to adverse drug reactions persisting for weeks even after discontinuation.[1] This should be a factor in the duration of animal studies.
Q2: Why is this compound's D₂/D₃ receptor profile relevant to its adverse events?
A2: this compound's unique pharmacology as a dopamine (B1211576) D₂ and D₃ receptor partial agonist is central to both its therapeutic action and its side effect profile.[6][7]
-
High D₂ Receptor Occupancy and EPS: High blockade (around 80% occupancy) of D₂ receptors in the striatum is associated with a higher risk of EPS.[8]
-
Partial Agonism as a Mitigating Factor: Because this compound is a partial agonist, not a full antagonist, it may allow for very high receptor occupancy (90-100%) with a potentially lower risk of severe EPS compared to a full antagonist at the same occupancy level.[5]
-
D₃ Receptor Preference: this compound shows a preference for D₃ over D₂ receptors, especially at lower doses.[7][9] The high D₃ occupancy is thought to contribute to its efficacy on negative and cognitive symptoms. The interplay between D₂ and D₃ receptor modulation is a key area of research for understanding its full side effect profile.
Q3: Which animal species and strain is most appropriate for these studies?
A3: The choice of species and strain is critical and depends on the specific adverse event being modeled.
-
Rats (Sprague-Dawley, Lister Hooded): Rats are frequently used for modeling motor side effects like catalepsy (predictive of Parkinsonism) and vacuous chewing movements (predictive of tardive dyskinesia).[10][11] They are also used in models of metabolic disturbances.[12][13]
-
Mice (C57BL/6J, BALB/c): Mice are commonly used for metabolic studies due to their sensitivity to diet-induced obesity and metabolic syndrome.[4][12] They are also used to model tardive dyskinesia.[14]
-
Primates: Non-human primates offer the highest translational value for complex behaviors and motor control, but their use is limited by ethical and cost considerations. They have been used in PET imaging to determine this compound's receptor occupancy in the brain.[15]
Strain selection is crucial as significant variability exists. For instance, some mouse strains are obesity-resistant.[16] It is recommended to consult literature for the specific endpoint being measured.
Troubleshooting Guides & Experimental Protocols
Issue 1: Modeling Extrapyramidal Symptoms (EPS)
Q: My results from the catalepsy bar test are inconsistent. What could be the cause?
A: The catalepsy bar test is a robust model for predicting Parkinsonian-like side effects but requires strict standardization to ensure reproducibility.[3][10]
Troubleshooting Checklist:
-
Consistent Handling: Ensure all animals are handled gently and consistently by the same researcher, if possible, to reduce stress-induced variability.
-
Standardized Apparatus: The height of the bar and the surface of the apparatus must be identical for all test subjects. A common height for rats is 10-12 cm.[3][17]
-
Precise Paw Placement: The protocol should explicitly define how the animal is placed on the bar (e.g., forepaws on the bar, hind paws on the floor).[3]
-
Clear Endpoint Definition: The endpoint must be clearly defined and consistently measured. Is it when one paw is removed, or both? A cut-off time (e.g., 180-300 seconds) should be established to avoid animal distress.
-
Automated vs. Manual Scoring: Manual scoring with a stopwatch can be subject to experimenter bias.[17] If possible, use an automated system with beam-breaks or electrical contact for unbiased, precise measurements.[3][18]
-
Dose-Response Curve: A single dose may not be sufficient. Run a full dose-response curve to determine the effective dose that produces catalepsy in 50% of the animals (AED₅₀).[3] Haloperidol (B65202) is an excellent positive control.[10][17]
Experimental Protocol: Catalepsy Bar Test for Rats
-
Objective: To assess the propensity of this compound to induce catalepsy, an indicator of extrapyramidal side effect liability.
-
Apparatus: A horizontal metal or wooden bar (approx. 1 cm diameter) fixed at a height of 12 cm above a flat surface.[17]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Before drug administration, gently place each rat with its forepaws on the bar and hind paws on the floor. Measure the time it takes for the rat to remove both paws from the bar. Healthy rats will typically move within a few seconds.[17]
-
Drug Administration: Administer this compound (or vehicle/positive control like haloperidol) via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Drug Measurement: At a predetermined time post-injection (e.g., 60 minutes for haloperidol), repeat the catalepsy measurement.[17][19]
-
Scoring: Record the latency to descend (remove both paws) from the bar. A maximum cut-off time (e.g., 300 seconds) should be used.[20]
-
-
Data Analysis: Compare the descent latencies between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the AED₅₀ if multiple doses are tested.[3]
Issue 2: Modeling Metabolic Side Effects
Q: I am not observing significant weight gain in my rodents treated with this compound. Why might this be?
A: Modeling antipsychotic-induced weight gain can be challenging, as the effect in rodents can be less robust than in humans.[13][21]
Troubleshooting Checklist:
-
Study Duration: Metabolic effects are often chronic. Short-term studies may be insufficient. A duration of at least 4-6 weeks is often required to see significant changes in body weight and composition.[4][12]
-
Animal Sex: Female rodents have been reported to be more sensitive to the weight-gaining effects of some antipsychotics, although this does not always align with the clinical situation in humans.[12]
-
Diet Composition: Standard chow may not be sufficient to reveal metabolic liabilities. Using a diet that more closely resembles a typical human diet (higher in fat and refined carbohydrates) can enhance the weight-promoting effects of antipsychotics.[12][16]
-
Drug Administration Route: Mixing the drug in food or a palatable vehicle (like peanut butter) can ensure more consistent, voluntary intake compared to stressful methods like daily gavage, which can independently affect body weight.[12]
-
Comprehensive Measurements: Body weight alone is not the full picture. Measure food intake, body composition (using techniques like DEXA or NMR to distinguish between fat and lean mass), and key blood markers (glucose, insulin (B600854), triglycerides, cholesterol) for a complete metabolic profile.[4][21]
-
Positive Control: Always include a positive control group treated with a compound known to cause robust weight gain, such as olanzapine (B1677200), to validate the sensitivity of your model.[4][13]
Experimental Protocol: Chronic Metabolic Profiling in Mice
-
Objective: To evaluate the long-term effects of this compound on weight gain, adiposity, and glucose/lipid homeostasis.
-
Animals: Female C57BL/6J mice (known to be susceptible to diet-induced obesity).[16]
-
Procedure:
-
Acclimation & Baseline: Individually house mice and acclimate them to a high-fat diet (e.g., 45-60 kcal% fat) for 1-2 weeks. Record baseline body weight, food intake, and fasting blood glucose/lipids.[4][16]
-
Drug Administration: Prepare the drug by mixing it into the high-fat diet or a daily palatable treat. Administer this compound, olanzapine (positive control), or vehicle daily for 6 weeks.[4]
-
Weekly Monitoring: Measure body weight and average daily food intake weekly.
-
Interim & Final Analysis:
-
Glucose Tolerance Test (GTT): Perform a GTT (e.g., at week 5) after an overnight fast to assess glucose dysregulation.
-
Final Measurements (Week 6): At the end of the study, measure final body weight, collect terminal blood samples for insulin and lipid panel analysis, and assess body composition.[4]
-
-
Issue 3: Modeling Akathisia and Tardive Dyskinesia
Q: How can I reliably model and quantify akathisia and tardive dyskinesia in rodents?
A: These are two distinct movement disorders requiring different models.
Akathisia: Modeling the subjective feeling of restlessness is difficult. A commonly studied, though imperfect, proxy is neuroleptic-induced defecation in rats habituated to a test environment. The hypothesis is that drugs with a higher liability for akathisia (like haloperidol) induce more fecal boli, reflecting an internal state of distress.[1][2] This model has low face validity but has been used for screening.
Tardive Dyskinesia (TD): The most established model is the measurement of Vacuous Chewing Movements (VCMs) in rats or mice after chronic (weeks to months) antipsychotic treatment.[14][22]
-
Induction: Chronic administration of a typical antipsychotic like haloperidol (e.g., 1 mg/kg/day for 21 days in rats, or via slow-release pellets in mice) is used to induce VCMs.[14][23]
-
Quantification:
-
Place the animal in a clear observation cage with mirrors to ensure visibility.[23]
-
After a short habituation period (e.g., 2 minutes), a trained observer, blind to the treatment group, counts the number of VCMs (purposeless chewing motions not directed at food/water) and tongue protrusions over a set period (e.g., 5 minutes).[23]
-
Scoring should be performed at regular intervals throughout the chronic treatment period and even after drug withdrawal, as TD can persist.[14]
-
-
Troubleshooting: The incidence and severity of VCMs are highly dependent on the dose and duration of treatment.[24] Genetic background also plays a huge role; significant strain differences in susceptibility have been shown in mice.[20]
Quantitative Data Summary
Table 1: this compound Receptor Occupancy in Humans and Non-Human Primates
| Species | Brain Region | Receptor | Dose | Occupancy (%) | Citation |
| Human | Striatum | D₂/D₃ | 1.5 mg/day | 69-75% | [5] |
| Human | Striatum | D₂ | 3 mg/day | 79% | [7] |
| Human | Striatum | D₃ | 3 mg/day | 92% | [7] |
| Monkey | Striatum | D₂/D₃ | 5.0 µg/kg | ~45% | [15] |
| Monkey | Striatum | D₂/D₃ | 30 µg/kg | ~80% | [15] |
| Monkey | Raphe Nuclei | 5-HT₁ₐ | 30 µg/kg | ~20% | [15] |
Table 2: Representative Data from Animal Models of Antipsychotic Side Effects
| Model | Species/Strain | Drug | Dose | Key Finding | Citation |
| Catalepsy | Rat | Haloperidol | 0.29 mg/kg | AED₅₀ (Dose for catalepsy in 50% of rats) | [3] |
| Catalepsy | Rat | Clozapine | Up to 40 mg/kg | No catalepsy detected | [3] |
| Weight Gain | Mouse (BALB/c) | Olanzapine | 6 mg/kg (6 wks) | Significant increase in body weight & feed intake | [4] |
| Weight Gain | Mouse (BALB/c) | Risperidone | 4 mg/kg (6 wks) | Significant increase in body weight & feed intake | [4] |
| VCMs | Rat | Haloperidol | 1 mg/kg (21 days) | Significant increase in VCMs and tongue protrusions | [23] |
Visualizations
This compound's Primary Signaling Targets
Experimental Workflow for Metabolic Profiling
D₂ Occupancy and Clinical Effects
References
- 1. Animal models of acute drug-induced akathisia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 12. A model for antipsychotic-induced obesity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modelling olanzapine-induced weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labanimal.co.kr [labanimal.co.kr]
- 17. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical models of antipsychotic drug-induced metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating locomotor activity reduction at high doses of cariprazine in rodent studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cariprazine (B1246890) in rodent models. The focus is on understanding and managing the reduction in locomotor activity observed at higher doses.
Frequently Asked Questions (FAQs)
Q1: Why does this compound reduce locomotor activity at high doses in rodents?
A1: this compound is a dopamine (B1211576) D3/D2 receptor partial agonist with a preference for D3 receptors.[1][2] At therapeutic doses, its partial agonism helps to stabilize dopamine signaling. However, at higher doses, this compound's occupancy of D2 receptors increases significantly.[3][4] This high D2 receptor occupancy can lead to a reduction in dopamine neurotransmission in motor pathways, such as the nigrostriatal pathway, resulting in decreased locomotor activity or hypoactivity.[5] While this compound has a lower propensity to induce catalepsy compared to other antipsychotics, high doses can produce motor-suppressing effects.[6]
Q2: At what doses is a reduction in locomotor activity typically observed in rodents?
A2: The dose at which this compound induces hypoactivity varies depending on the species and the specific behavioral test. In general, doses of 0.08 mg/kg and higher have been shown to significantly reduce locomotor activity.
-
In mice: Doses of 0.08 mg/kg and 0.15 mg/kg (i.p.) were found to decrease the total number of arm entries in an elevated plus maze, indicating reduced locomotion.[7] Another study in mice reported a 70% maximal reduction in novelty-induced motor activity with an ED50 of 0.11 mg/kg.[6]
-
In rats: Locomotor activity was reduced at oral doses of 0.1 mg/kg and 0.25 mg/kg.[1][8] A separate study found a reduction in novelty-induced motor activity with an ED50 of 0.18 mg/kg.[6]
Q3: How can I design my study to avoid the confounding effects of this compound-induced hypoactivity?
A3: Careful dose selection is crucial. It is recommended to conduct a dose-response study to determine the effects of this compound on locomotor activity in your specific rodent strain and experimental conditions. Based on existing literature, doses below 0.08 mg/kg are less likely to cause significant locomotor deficits.[7] For cognitive or social interaction studies, it is essential to use a dose range that does not independently impair motor function.
Q4: Are there any known strategies to mitigate or reverse the locomotor-reducing effects of high-dose this compound?
A4: Currently, there is a lack of studies specifically investigating the mitigation of this compound-induced hypoactivity. However, literature on the reversal of catalepsy induced by other antipsychotics may offer potential avenues for exploration:
-
5-HT1A Receptor Agonists: Some studies have shown that 5-HT1A agonists can reverse haloperidol-induced catalepsy.[9] Given that this compound also has affinity for serotonin (B10506) receptors, this interaction could be a subject for future research.
-
Dopamine D1 Receptor Agonists: Research on reserpine-induced catalepsy, a model of severe dopamine depletion, has shown that D1 receptor agonists can restore normal movement.[10] This suggests that co-administration of a D1 agonist might counteract the D2-mediated motor suppression, although this has not been specifically tested with this compound.
It is important to note that these are hypothetical strategies and would require validation through dedicated experiments.
Troubleshooting Guide
Issue: I am observing a significant reduction in locomotor activity in my rodent study after administering this compound, which is confounding my results.
| Potential Cause | Troubleshooting Steps |
| High Dose of this compound | 1. Review the literature to determine if your dose is in the range known to cause hypoactivity (generally ≥ 0.08 mg/kg).2. Conduct a dose-response study to identify a lower, non-motor-impairing dose that is still effective for your primary outcome.3. Consider the route of administration, as this can affect bioavailability and peak plasma concentrations.[6] |
| Animal Strain Sensitivity | 1. Different rodent strains can have varying sensitivities to psychoactive compounds. Compare your results with studies that used the same strain.2. If possible, test the effects of this compound on a different, less sensitive strain. |
| Behavioral Paradigm | 1. Ensure that your behavioral test is not overly sensitive to motor activity. For example, some cognitive tests are less dependent on high levels of locomotion.2. Always include a locomotor activity measurement as a control in your behavioral experiments to disentangle cognitive or social effects from motor impairment.[11] |
Quantitative Data Summary
Table 1: Effects of this compound on Locomotor Activity in Rodent Studies
| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Behavioral Test | Reference |
| Mouse | 0.08, 0.15 | i.p. | Significant decrease in total arm entries | Elevated Plus Maze | [7] |
| Mouse | ED50 = 0.11 | p.o. | Reduced novelty-induced motor activity (max 70%) | Not specified | [6] |
| Rat | 0.1, 0.25 | p.o. | Reduced locomotor activity | Novel Object Recognition, Social Interaction | [1][8] |
| Rat | ED50 = 0.18 | p.o. | Reduced novelty-induced motor activity (max 70%) | Not specified | [6] |
| Rat | 1.0 | i.p. | Significant decrease in open field activity | Open Field | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Locomotor Activity in a PCP-Induced Schizophrenia Model (adapted from Neill et al., 2016) [1][8]
-
Animals: Female Lister Hooded rats.
-
Model Induction: Administer phencyclidine (PCP) at 2 mg/kg (i.p.) for 7 days, followed by a 7-day drug-free period.
-
Drug Administration: Administer this compound orally (p.o.) at doses of 0.05, 0.1, or 0.25 mg/kg.
-
Behavioral Testing:
-
Novel Object Recognition (NOR): Place the rat in an arena with two identical objects. After a familiarization phase, replace one object with a novel one and measure the time spent exploring each object. Locomotor activity is assessed by the total distance moved during the task.
-
Social Interaction (SI): Place the test rat in an arena with a novel, unfamiliar rat and measure the duration of social behaviors (e.g., sniffing, grooming). Locomotor activity is concurrently measured.
-
-
Data Analysis: Analyze the locomotor activity data using ANOVA to determine the effect of different this compound doses compared to a vehicle control group.
Visualizations
Caption: Dose-dependent effects of this compound on receptor occupancy and behavior.
Caption: Workflow for assessing this compound's behavioral effects.
References
- 1. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anxiolytic and Dopamine D3 Receptor-Dependent Antidepressant Effects in the Chronic Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 5. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist this compound [frontiersin.org]
- 6. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of neuroleptic-induced catalepsy by novel aryl-piperazine anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential Effects of this compound on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the D3-preferring binding of cariprazine against brexpiprazole and other antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) D3 and D2 receptor binding affinities of cariprazine (B1246890) against brexpiprazole (B1667787) and other commonly prescribed antipsychotic medications. The data presented herein is supported by experimental findings from in vitro radioligand binding assays.
This compound is an atypical antipsychotic distinguished by its unique high affinity for the dopamine D3 receptor.[1][2] In fact, its affinity for the D3 receptor is functionally higher than that of dopamine itself, suggesting that this compound is capable of effectively blocking D3 receptors in the living human brain, even in the presence of endogenous dopamine.[2] This D3-preferring profile, with a 3- to 10-fold greater selectivity for D3 versus D2 receptors compared to aripiprazole (B633), may be linked to its clinical efficacy, particularly in treating the negative symptoms of schizophrenia.[3][4]
Brexpiprazole and aripiprazole, also atypical antipsychotics, exhibit high affinity for both D2 and D3 receptors but lack the pronounced D3 preference of this compound.[2][5] While all three medications act as partial agonists at the D2 receptor, brexpiprazole has a lower intrinsic activity at this receptor compared to aripiprazole, which is thought to contribute to a lower likelihood of akathisia.[3][4][5]
Comparative Binding Affinities of Antipsychotics
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, brexpiprazole, and other selected antipsychotics for dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Drug | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | 0.49 - 0.71[1] | 0.085 - 0.3[1] | ~6-8 fold preference for D3 |
| Brexpiprazole | Strong affinity[6] | Weakest affinity among the three[6] | Prefers D2 |
| Aripiprazole | 0.34[5] | 0.8[5] | ~2 fold preference for D2 |
| Olanzapine | 11 - 31[7] | 11 - 31[7] | No significant preference |
| Risperidone | 3.13 - 3.2[8][9] | Slightly less than D2[10] | Slight preference for D2 |
| Quetiapine | 140 - 680[11] | Low affinity[12] | No significant preference |
| Ziprasidone (B1663615) | 2.7 - 6[11] | High affinity[13] | No significant preference |
| Clozapine | 160[14] | 555[14] | ~3.5 fold preference for D2 |
| Haloperidol | 0.7[12] | Not specified | High D2 affinity |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through radioligand binding assays . The following provides a generalized methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing recombinant human D2 or D3 receptors.
-
A radioligand with high affinity and selectivity for the target receptor (e.g., [3H]spiperone).[15][16]
-
Test compounds (unlabeled antipsychotics).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Functional Implications
The preferential binding of this compound to D3 receptors is thought to modulate dopamine signaling in a distinct manner compared to other antipsychotics. Dopamine receptors are G protein-coupled receptors (GPCRs) that primarily signal through Gαi/o or Gαs/olf proteins.
-
D2 Receptor Signaling: D2 receptors are predominantly coupled to Gαi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
D3 Receptor Signaling: D3 receptors also couple to Gαi/o, leading to the inhibition of adenylyl cyclase. However, the downstream effects of D3 receptor modulation are believed to be particularly relevant in brain regions associated with cognition, mood, and motivation. The high affinity of this compound for D3 receptors may contribute to its efficacy in addressing negative and cognitive symptoms of schizophrenia.[17]
The partial agonism of this compound at both D2 and D3 receptors allows it to act as a dopamine system stabilizer. In areas of high dopamine (hyperdopaminergic state, associated with positive symptoms), it acts as an antagonist, reducing dopaminergic neurotransmission. In areas of low dopamine (hypodopaminergic state, associated with negative and cognitive symptoms), it acts as an agonist, increasing dopaminergic activity.
Conclusion
The available experimental data clearly demonstrates this compound's unique D3-preferring binding profile compared to brexpiprazole and other atypical antipsychotics. This distinction in receptor affinity may underlie its specific clinical benefits, particularly in the management of negative symptoms in schizophrenia. Further research into the functional consequences of this D3 preference will continue to elucidate its therapeutic mechanism and potential advantages in treating psychiatric disorders.
References
- 1. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Aripiprazole, brexpiprazole, and this compound: Not all the same | MDedge [mdedge.com]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Brexpiprazole and this compound: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. download.uni-mainz.de [download.uni-mainz.de]
- 14. droracle.ai [droracle.ai]
- 15. Radioligand binding assays [bio-protocol.org]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine Demonstrates Superior Efficacy Over Risperidone in Treating Negative Symptoms of Schizophrenia
A head-to-head clinical trial has shown that cariprazine (B1246890) is more effective than risperidone (B510) in reducing the persistent negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) factor score for negative symptoms (PANSS-FSNS).[1][2][3] This finding is significant for a patient population where effective treatments for negative symptoms—such as blunted affect, social withdrawal, and lack of motivation—remain a critical unmet need.[2][4]
A large-scale, 26-week, randomized, double-blind, phase 3b trial provided the primary evidence for this comparison.[1][2] The study revealed that patients treated with this compound experienced a statistically significant greater reduction in their PANSS-FSNS scores from baseline compared to those treated with risperidone.[2][5] The superior effect of this compound became apparent after 14 weeks of treatment and continued to increase until the end of the 26-week study.[1][6]
Post-hoc analyses of the trial data further substantiated these findings, showing that this compound was significantly more effective than risperidone across various PANSS-derived negative symptom factor models.[3][7][8][9] Notably, the improvements in negative symptoms with this compound were not found to be secondary to changes in positive, depressive, or extrapyramidal symptoms, suggesting a direct effect on primary negative symptoms.[7][10]
Quantitative Efficacy on PANSS Factor Score for Negative Symptoms
The primary endpoint of the key comparative trial was the change from baseline in the PANSS-FSNS at week 26. The results, summarized in the table below, indicate a clear advantage for this compound.
| Efficacy Measure | This compound (4.5 mg/day) | Risperidone (4.0 mg/day) | Statistical Significance |
| Baseline PANSS-FSNS (mean, SD) | 27.7 (2.6) | 27.5 (2.4) | N/A |
| Change from Baseline at Week 26 (LSM, SE) | -8.90 (0.3) | -7.44 (0.4) | p=0.0022 |
| LSM Difference (95% CI) | -1.46 (-2.39 to -0.53) | N/A | N/A |
| Effect Size | 0.31 | N/A | N/A |
| Data from the pivotal phase 3b trial.[1][2][5][11] PANSS-FSNS = Positive and Negative Syndrome Scale factor score for negative symptoms; LSM = Least Squares Mean; SE = Standard Error; CI = Confidence Interval; SD = Standard Deviation. |
Experimental Protocols
The central evidence is derived from a multinational, randomized, double-blind, active-controlled phase 3b clinical trial (NCT01104766).[1][2]
Study Population: The trial enrolled 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least two years.[1][2] A key inclusion criterion was the presence of stable, persistent (>6 months), and predominant negative symptoms.[2][6] To ensure that the observed effects were on primary negative symptoms, patients with well-controlled positive symptoms (PANSS factor score for positive symptoms ≤ 19) and minimal depressive or extrapyramidal symptoms were selected.[1][5]
Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either this compound or risperidone for 26 weeks.[2] Following a 2-week washout period from previous medications, treatment was initiated and titrated to a target dose of 4.5 mg/day for this compound and 4.0 mg/day for risperidone.[2][5] The mean daily doses administered were 4.2 mg for this compound and 3.8 mg for risperidone.[5][10]
Efficacy Assessment: The primary outcome measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS), which is a validated scale for assessing negative symptoms.[2][3] Secondary efficacy measures included the Personal and Social Performance (PSP) scale to evaluate functional improvement.[1][5][6] Efficacy assessments were conducted at scheduled intervals throughout the 26-week trial.[5]
Statistical Analysis: The primary efficacy analysis was performed on a modified intention-to-treat population using a mixed-effects model for repeated measures (MMRM).[2][3][7][8][9][11]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the pivotal clinical trial comparing this compound and risperidone.
Caption: Workflow of the randomized controlled trial comparing this compound and risperidone.
References
- 1. reagila.pro [reagila.pro]
- 2. This compound versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- 4. medscape.com [medscape.com]
- 5. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. jwatch.org [jwatch.org]
- 11. Table 4, Primary Efficacy Outcome in the Predominantly Negative Symptoms Study (188-05 Trial) - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating the pharmacological mechanisms between cariprazine and other third-generation antipsychotics
A Comparative Guide for Researchers and Drug Development Professionals
Third-generation antipsychotics have marked a significant evolution in the treatment of schizophrenia and other major psychiatric disorders. Characterized by their unique mechanism of action as dopamine (B1211576) D2 receptor partial agonists, these agents aim to stabilize dopaminergic neurotransmission, offering a nuanced approach compared to the simple receptor blockade of their predecessors. Within this class, which includes aripiprazole (B633) and brexpiprazole (B1667787), cariprazine (B1246890) presents a distinct pharmacological profile, primarily distinguished by its high affinity and preferential activity at the dopamine D3 receptor. This guide provides an in-depth, objective comparison of the pharmacological mechanisms of this compound and other notable third-generation antipsychotics, supported by experimental data and detailed methodologies.
Core Pharmacological Distinctions: A Tabular Comparison
The fundamental differences in the pharmacological profiles of this compound, aripiprazole, and brexpiprazole can be quantitatively appreciated through their receptor binding affinities (Ki) and intrinsic activities at key dopamine and serotonin (B10506) receptors. The following table summarizes these critical parameters. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM)[1][2] | Aripiprazole (Ki, nM)[3] | Brexpiprazole (Ki, nM)[3] | This compound (Functional Activity)[4][5][6][7] | Aripiprazole (Functional Activity)[8][9][10] | Brexpiprazole (Functional Activity)[8][11] |
| Dopamine D2 | 0.49 - 0.69 | ~0.34 | ~0.47 | Partial Agonist (Lower Intrinsic Activity)[8] | Partial Agonist (Higher Intrinsic Activity)[8] | Partial Agonist (Lower Intrinsic Activity)[12] |
| Dopamine D3 | 0.085 | ~0.8 | ~1.9 | Partial Agonist (High Affinity & Preference) [5][13] | Partial Agonist | Partial Agonist |
| Serotonin 5-HT1A | 2.6 | ~1.7 | ~1.1 | Partial Agonist[5][6][7] | Partial Agonist[3] | Partial Agonist[8] |
| Serotonin 5-HT2A | 18.8 | ~3.4 | ~0.47 | Antagonist[4][5] | Partial Agonist/Antagonist | Potent Antagonist[8] |
| Serotonin 5-HT2B | 0.58 | - | - | Antagonist[5] | - | - |
| Histamine H1 | 23.3 | ~61 | ~19 | Antagonist[14] | Antagonist | Antagonist |
| Adrenergic α1B | - | - | - | Antagonist | Antagonist | Potent Antagonist[8] |
Data compiled from multiple sources and may vary based on experimental conditions.
The this compound Difference: High Affinity for Dopamine D3 Receptors
The most striking feature that differentiates this compound is its exceptionally high affinity for the dopamine D3 receptor, which is approximately 3- to 10-fold greater than its affinity for the D2 receptor.[7][12] This D3-preferring profile is unique among third-generation antipsychotics.[2][5][13] While aripiprazole and brexpiprazole also act as partial agonists at D3 receptors, their affinity is not as pronounced as that of this compound.[11] The D3 receptor is highly expressed in brain regions associated with reward, motivation, and cognition.[7] this compound's potent partial agonism at D3 receptors is hypothesized to contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia, a clinical domain where many other antipsychotics have limited impact.[7][15]
Dopamine D2 Receptor Partial Agonism: A Spectrum of Intrinsic Activity
All third-generation antipsychotics are characterized by their partial agonism at the dopamine D2 receptor.[8] This allows them to act as functional antagonists in a hyperdopaminergic state (as seen in the mesolimbic pathway, relevant to positive symptoms) and as functional agonists in a hypodopaminergic state (as in the mesocortical pathway, relevant to negative and cognitive symptoms).[8]
However, the intrinsic activity at the D2 receptor varies among these agents. This compound and brexpiprazole exhibit lower intrinsic activity at the D2 receptor compared to aripiprazole.[8][12] This lower intrinsic activity means they produce a smaller maximal response when they bind to the D2 receptor. Theoretically, this could lead to a lower risk of certain side effects like akathisia, which has been associated with the higher intrinsic activity of aripiprazole.[12]
Serotonergic Receptor Interactions
This compound, aripiprazole, and brexpiprazole also interact with various serotonin receptors, which contributes to their overall pharmacological effects and side-effect profiles. All three are partial agonists at the 5-HT1A receptor, a mechanism thought to contribute to anxiolytic and antidepressant effects, and potentially mitigate extrapyramidal symptoms.[3]
Their actions at the 5-HT2A receptor differ more significantly. Brexpiprazole is a potent 5-HT2A antagonist, a property it shares with many second-generation antipsychotics and which is believed to reduce the risk of extrapyramidal side effects.[8] this compound also acts as a 5-HT2A antagonist, though its affinity is more moderate compared to brexpiprazole.[1][12] Aripiprazole's activity at this receptor is more complex, often described as a partial agonist or antagonist depending on the specific cellular context.
Visualizing the Mechanisms
To better understand the complex interactions of these drugs, the following diagrams illustrate their primary signaling pathways and the experimental workflows used to characterize them.
Caption: Differential receptor binding and functional activity of this compound compared to other TGAs.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a drug for a specific receptor.
Objective: To measure the concentration of a test compound (e.g., this compound) that displaces 50% of a specific radioligand from a receptor (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or D3 receptors).
-
A radioligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).
-
The unlabeled test compound (e.g., this compound, aripiprazole, or brexpiprazole) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
A filter harvesting system and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
References
- 1. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-study comparison of cariprazine's impact on specific cognitive domains in schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Cognitive impairment is a core feature of schizophrenia, significantly impacting patients' daily functioning and quality of life. While antipsychotic medications are effective in managing positive symptoms, their impact on cognitive deficits remains a critical area of research. This guide provides a comparative analysis of cariprazine's effects on specific cognitive domains in schizophrenia, drawing upon available clinical trial data and post-hoc analyses.
Executive Summary
This compound (B1246890), a dopamine (B1211576) D3-preferring D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, has demonstrated potential for improving certain cognitive aspects in schizophrenia. This guide synthesizes findings from studies comparing this compound with placebo and other atypical antipsychotics, including risperidone (B510) and aripiprazole (B633). The primary focus of the available research has been on attention and overall cognitive symptom severity, with more limited data on other specific domains such as executive function, verbal memory, and processing speed.
Comparative Data on Cognitive Domains
The following tables summarize the quantitative findings from key clinical studies investigating the effects of this compound and comparator agents on various cognitive measures in patients with schizophrenia.
Table 1: Attention
Cognitive Test: Cognitive Drug Research (CDR) System - Power of Attention (PoA) and Continuity of Attention (CoA)
| Treatment Group | N | Baseline (Characteristic) | Change from Baseline (Metric) | p-value (vs. Placebo) | p-value (vs. Comparator) | Study |
| Power of Attention (PoA) | ||||||
| This compound (3mg/day) | 151 | Acute Exacerbation | Improvement | 0.0036 | 0.0006 (vs. Aripiprazole) | --INVALID-LINK--[1] |
| This compound (6mg/day) | 154 | Acute Exacerbation | Smaller Decline | 0.1272 | 0.0260 (vs. Aripiprazole) | --INVALID-LINK--[1] |
| Aripiprazole (10mg/day) | 150 | Acute Exacerbation | Decline | - | - | --INVALID-LINK--[1] |
| Placebo | 149 | Acute Exacerbation | Decline | - | - | --INVALID-LINK--[1] |
| Continuity of Attention (CoA) | ||||||
| This compound (3mg/day) | 151 | Acute Exacerbation | Significant Improvement | 0.005 | - | --INVALID-LINK--[1] |
| This compound (6mg/day) | 154 | Acute Exacerbation | Significant Improvement | 0.0168 | - | --INVALID-LINK--[1] |
| Aripiprazole (10mg/day) | 150 | Acute Exacerbation | - | - | - | --INVALID-LINK--[1] |
| Placebo | 149 | Acute Exacerbation | - | - | - | --INVALID-LINK--[1] |
Note: In patients with higher baseline cognitive impairment, this compound 3mg/day showed a significant improvement in PoA compared to placebo (p=0.0080). For CoA, both this compound 3mg/day (p=0.0012) and 6mg/day (p=0.0073), as well as aripiprazole (p=0.0160), showed significant improvement over placebo in this subgroup.[1]
Table 2: General Cognitive Symptoms
Cognitive Test: Positive and Negative Syndrome Scale (PANSS) - Cognitive Subscale
| Treatment Group | N | Baseline (Characteristic) | Change from Baseline (Metric) | p-value (vs. Comparator) | Study |
| This compound (mean 4.2mg/day) | 227 | Predominant Negative Symptoms | -8.90 (PANSS-FSNS) | 0.0022 (vs. Risperidone) | --INVALID-LINK-- |
| Risperidone (mean 3.8mg/day) | 227 | Predominant Negative Symptoms | -7.44 (PANSS-FSNS) | - | --INVALID-LINK-- |
Note: PANSS-FSNS refers to the PANSS Factor Score for Negative Symptoms. While not a direct measure of cognition, negative symptoms and cognitive deficits are closely related. A systematic review indicated that this compound outperformed risperidone and aripiprazole in attention-related cognitive tests.[2][3]
Experimental Protocols
Cognitive Drug Research (CDR) System
The CDR System is a computerized battery of tests designed for repeated cognitive assessments in clinical trials. The specific tasks used in the cited this compound studies to assess attention were:
-
Power of Attention (PoA): This is a composite score derived from tasks measuring the speed and accuracy of attention. It typically includes:
-
Simple Reaction Time: Measures basic motor and processing speed.
-
Choice Reaction Time: Assesses the speed of response when a choice between two or more stimuli is required.
-
Digit Vigilance Task: Measures sustained attention and the ability to detect target stimuli over a period of time.
-
-
Continuity of Attention (CoA): This composite score reflects the consistency of attention over time and is also derived from the attention-based tasks within the CDR System.
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a widely used rating scale to assess the severity of symptoms in schizophrenia. The cognitive subscale consists of items that rate the patient's level of impairment in areas such as:
-
Poor attention
-
Disorientation
-
Difficulty in abstract thinking
-
Lack of judgment and insight
-
Poor impulse control
The scores are based on a clinical interview and observations.
Signaling Pathways and Experimental Workflows
References
Cariprazine Demonstrates Potential Superiority for Predominant Negative Symptoms in Schizophrenia Compared to Other Atypical Antipsychotics
For Immediate Release
Shanghai, China – December 3, 2025 – Emerging clinical evidence and a unique pharmacological profile suggest that cariprazine (B1246890) may offer a significant advantage in treating the persistent and challenging negative symptoms of schizophrenia over other atypical antipsychotics. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, detailing the comparative efficacy, underlying mechanisms, and key experimental data supporting this compound's potential superiority in this critical area of unmet medical need.
Negative symptoms, such as blunted affect, anhedonia, and avolition, are core features of schizophrenia that contribute significantly to poor functional outcomes and are often refractory to treatment with conventional and many atypical antipsychotics.[1][2] this compound, a third-generation atypical antipsychotic, is distinguished by its partial agonist activity at dopamine (B1211576) D2 and D3 receptors, with a notably higher affinity for the D3 receptor—a feature believed to be central to its efficacy against negative symptoms.[1][3][4][5][6]
Comparative Efficacy: Clinical Trial Data
Multiple studies have demonstrated this compound's effectiveness in reducing negative symptoms, with some showing superiority over other widely used atypical antipsychotics. A landmark phase III, multinational, randomized, double-blind, active-controlled trial specifically enrolled 460 adult patients with schizophrenia characterized by predominant negative symptoms.[7][8] The findings from this and other key studies are summarized below.
Table 1: this compound vs. Risperidone (B510) for Predominant Negative Symptoms
| Outcome Measure | This compound (4.5 mg/day) | Risperidone (4.0 mg/day) | p-value | Effect Size |
| Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from baseline to week 26 | -8.90 | -7.44 | 0.0022 | 0.31 |
| Change in Personal and Social Performance (PSP) total score from baseline to week 26 | +14.30 | +9.66 | <0.0001 | - |
Data from a 26-week, randomized, double-blind, active-controlled study in patients with predominant negative symptoms of schizophrenia.[7][8]
In this head-to-head comparison, this compound demonstrated a statistically significant and clinically meaningful greater improvement in negative symptoms and psychosocial functioning compared to risperidone.[7][8] The superiority of this compound became evident after 14 weeks of treatment and continued to increase until the end of the 26-week study.[7][8] Notably, these improvements in negative symptoms were found to be independent of changes in positive, depressive, or extrapyramidal symptoms, suggesting a direct effect on primary negative symptoms.[8]
Table 2: this compound vs. Other Atypicals - Comparative Metrics
| Comparison | Key Finding | Source |
| This compound vs. Aripiprazole (B633) | This compound showed higher improvement in moderate/severe negative symptoms in patients with acute schizophrenia.[1][9] A post-hoc analysis of a 6-week study in patients with predominant negative symptoms found a statistically significant difference in favor of this compound 6 mg/d over aripiprazole on the PANSS-FS for negative symptoms.[10] | [1][9][10] |
| This compound vs. Olanzapine (B1677200) | In a prospective comparative trial, this compound demonstrated a significantly larger reduction in SANS scores (a measure of negative symptoms) compared to olanzapine (mean score of 39.9 vs. 55.4, p=0.005).[11] | [11] |
| Number Needed to Treat (NNT) | The NNT for this compound to achieve a response in PANSS factor score for negative symptoms is lower than that of risperidone (3 vs. 6) and aripiprazole (3 vs. 19).[9] | [9] |
Differentiated Mechanism of Action: The Dopamine D3 Receptor Hypothesis
The prevailing hypothesis for this compound's enhanced efficacy on negative symptoms centers on its unique receptor binding profile.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Other Atypical Antipsychotics
| Receptor | This compound | Aripiprazole | Brexpiprazole | Risperidone | Olanzapine |
| Dopamine D3 | 0.085 | 0.8 | 1.1 | 4.8 | 49 |
| Dopamine D2 | 0.49 | 0.34 | 0.47 | 3.13 | 11 |
| Serotonin 5-HT1A | 2.6 | 1.7 | 1.9 | 16 | 3100 |
| Serotonin 5-HT2A | 18.8 | 3.4 | 13 | 0.12 | 4 |
| Serotonin 5-HT2B | 0.58 | 4.2 | 1.7 | - | - |
| Histamine H1 | 23.3 | 61 | 19 | 2.2 | 7 |
Data compiled from various sources.
This compound possesses an approximately tenfold higher affinity for D3 receptors compared to D2 receptors.[1][9][4][6] This is a distinguishing feature among atypical antipsychotics.[5] The pathology of negative symptoms is linked to hypodopaminergic function in the mesocortical pathways and prefrontal cortex.[1][2] Antagonism or partial agonism at D3 receptors is thought to increase dopamine release in the prefrontal cortex and nucleus accumbens, potentially reversing this hypodopaminergic state and thereby improving motivation, cognition, and social interaction.[3]
Experimental Protocols
A robust understanding of the clinical data requires an appreciation of the methodologies employed in the pivotal trials.
Protocol: Phase III Study of this compound vs. Risperidone for Predominant Negative Symptoms
-
Study Design: A multinational, randomized, double-blind, active-controlled, parallel-group study conducted over 26 weeks.[8]
-
Participants: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia (DSM-IV-TR) for at least 6 months, characterized by predominant negative symptoms. Patients were required to have stable and low levels of positive symptoms.[7][8]
-
Intervention: Following a 4-week lead-in phase to ensure stability, patients were randomized to receive either a fixed dose of this compound (4.5 mg/day) or risperidone (4.0 mg/day).[8][12]
-
Primary Outcome Measure: Change from baseline to week 26 in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).[8][12]
-
Secondary Outcome Measure: Change from baseline to week 26 in the Personal and Social Performance (PSP) scale total score.[8]
-
Analysis: Efficacy was assessed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat population.
Conclusion and Future Directions
The evidence presented strongly suggests that this compound holds a distinct advantage over other atypical antipsychotics, particularly risperidone and olanzapine, for the management of predominant negative symptoms in schizophrenia. This superiority is likely attributable to its unique high-affinity partial agonism at the dopamine D3 receptor. While these findings are promising, further head-to-head comparative trials with a broader range of atypical antipsychotics are warranted to fully elucidate this compound's position in the treatment landscape. For drug development professionals, the success of a D3-preferring compound like this compound underscores the potential of targeting this receptor for novel therapeutic agents aimed at treating the enduring negative and cognitive deficits of schizophrenia.
References
- 1. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 5. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. reagila.pro [reagila.pro]
- 9. Frontiers | A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 10. 17. Effects of this compound on Negative Symptoms, Cognitive Impairment, and Prosocial Functioning in Patients With Predominant Negative Symptoms: Post Hoc Analysis of a Phase III, Placebo-, and Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. This compound shows efficacy for schizophrenia’s negative symptoms | MDedge [mdedge.com]
A Comparative Analysis of Cariprazine, Aripiprazole, and Brexpiprazole at Dopamine D2 and D3 Receptors
A deep dive into the pharmacodynamic profiles of three key atypical antipsychotics reveals distinct receptor interaction patterns, offering a rationale for their differential clinical effects. This guide provides a comparative overview of cariprazine (B1246890), aripiprazole (B633), and brexpiprazole (B1667787), with a focus on their binding affinities and functional activities at dopamine (B1211576) D2 and D3 receptors, supported by experimental data and detailed methodologies.
This compound, aripiprazole, and brexpiprazole are all classified as dopamine D2 receptor partial agonists, a mechanism that underpins their efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] However, a closer examination of their pharmacodynamic properties reveals significant differences, particularly in their affinity and activity at both D2 and the closely related D3 receptor subtype. These nuances are thought to contribute to their unique clinical profiles, including variations in efficacy for negative symptoms and side-effect profiles.[2][3]
Quantitative Pharmacodynamic Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional intrinsic activities of this compound, aripiprazole, and brexpiprazole at human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D3 vs D2 Selectivity Ratio (D2 Ki / D3 Ki) | Reference |
| This compound | 0.49 - 0.69 | 0.085 - 0.3 | ~6-8 fold | [4][5] |
| Aripiprazole | 0.34 | 0.8 | ~0.4 fold | [6] |
| Brexpiprazole | 0.30 | 1.1 | ~0.3 fold | [2][6] |
Table 1: Comparative Binding Affinities (Ki) at Dopamine D2 and D3 Receptors.
| Drug | Dopamine D2 Receptor Intrinsic Activity (%) | Dopamine D3 Receptor Intrinsic Activity (%) | Reference |
| This compound | ~30% - 40% | ~60% | [2][7] |
| Aripiprazole | ~60% - 61% | ~28% | [6][8] |
| Brexpiprazole | ~43% - 45% | ~15% | [2][6] |
Table 2: Comparative Functional Intrinsic Activity at Dopamine D2 and D3 Receptors.
Key Pharmacodynamic Distinctions
The data highlights that this compound exhibits a notably higher affinity for the D3 receptor compared to the D2 receptor, with a selectivity ratio of approximately 6 to 8-fold.[4] In functional assays, this compound demonstrates partial agonist activity at both receptors, with higher intrinsic activity at the D3 receptor.[2][7] This D3-preferential profile is a key differentiator from aripiprazole and brexpiprazole.[9]
Aripiprazole and brexpiprazole, in contrast, show similar or slightly higher affinity for the D2 receptor over the D3 receptor.[2][6] A significant distinction between these two is the lower intrinsic activity of brexpiprazole at the D2 receptor compared to aripiprazole.[6][7] This reduced agonist potential at D2 receptors is hypothesized to contribute to a lower incidence of activating side effects such as akathisia.[7]
Experimental Protocols
The presented data is primarily derived from two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as cAMP assays, to measure the intrinsic activity of the compounds.
Radioligand Binding Assay (Representative Protocol)
This method is used to determine the affinity of a drug for a specific receptor. It involves competing the unlabeled drug against a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound, aripiprazole, and brexpiprazole for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant D2 or D3 receptors.
-
Radioligand: [3H]spiperone (a high-affinity D2/D3 antagonist).
-
Test compounds: this compound, aripiprazole, brexpiprazole.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol (B65202) or butaclamol).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
A series of dilutions of the test compounds (this compound, aripiprazole, brexpiprazole) are prepared.
-
In a 96-well plate, the cell membranes, a fixed concentration of [3H]spiperone, and varying concentrations of the test compound are incubated together in the assay buffer.[1][10]
-
Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).[10]
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[10]
-
Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay (Representative Protocol)
This assay is used to determine the functional activity of a drug at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic AMP (cAMP). D2 and D3 receptors are Gαi/o-coupled, meaning their activation inhibits the production of cAMP.
Objective: To determine the intrinsic agonist activity of this compound, aripiprazole, and brexpiprazole at D2 and D3 receptors.
Materials:
-
A cell line (e.g., CHO or HEK293) stably expressing the human D2 or D3 receptor.
-
Cell culture medium and reagents.
-
Forskolin (B1673556) (an adenylyl cyclase activator used to stimulate basal cAMP levels).
-
Test compounds: this compound, aripiprazole, brexpiprazole.
-
A reference full agonist (e.g., dopamine).
-
A cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.
-
The cell culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
To measure the inhibitory effect of the D2/D3 receptor agonists, the cells are stimulated with forskolin to induce a measurable level of cAMP production.[11]
-
Varying concentrations of the test compounds (this compound, aripiprazole, brexpiprazole) or the reference full agonist are added to the wells.
-
The plates are incubated for a specific period to allow for receptor activation and modulation of cAMP levels.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.[12][13]
-
The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each concentration of the test compound.
-
The intrinsic activity is determined by comparing the maximal effect of the test compound to the maximal effect of the reference full agonist (dopamine), which is defined as 100% agonism. A partial agonist will produce a maximal response that is lower than that of the full agonist.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the D2/D3 receptor signaling pathway and a typical workflow for a radioligand binding assay.
Caption: D2/D3 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The distinct pharmacodynamic profiles of this compound, aripiprazole, and brexpiprazole at dopamine D2 and D3 receptors provide a molecular basis for their differentiated clinical applications. This compound's high affinity and preferential activity at D3 receptors may underlie its potential benefits in treating negative and cognitive symptoms of schizophrenia. Conversely, brexpiprazole's lower intrinsic activity at D2 receptors compared to aripiprazole may contribute to an improved tolerability profile. A thorough understanding of these comparative pharmacodynamics is crucial for researchers and clinicians in the development and personalized application of these important therapeutic agents.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 4. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and this compound | BJPsych Advances | Cambridge Core [cambridge.org]
- 9. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Navigating the Disposal of Cariprazine in a Research Environment: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of cariprazine (B1246890), a second-generation antipsychotic, within a research and development setting.
A crucial first step in determining the correct disposal pathway for any pharmaceutical waste is to identify whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). Following a comprehensive review of publicly available data, a definitive RCRA hazardous waste classification for this compound, including assignment to the P-list (acutely hazardous) or U-list (toxic), has not been established. Some Safety Data Sheets (SDS) classify this compound hydrochloride as hazardous under the Globally Harmonized System (GHS) due to acute toxicity if swallowed, in contact with skin, or inhaled, while others do not.
Given this ambiguity, it is imperative that each generating facility conduct a formal hazardous waste determination for their this compound waste streams. This determination should be based on the facility's specific knowledge of the waste, including any constituents that might cause it to exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by RCRA.
Disposal Procedures Based on Hazardous Waste Determination
The following sections outline the proper disposal procedures for this compound based on the outcome of the hazardous waste determination.
Scenario 1: this compound Determined to be Non-Hazardous Pharmaceutical Waste
If, after a formal evaluation, this compound waste is determined not to be a RCRA hazardous waste, it should be managed as a non-hazardous pharmaceutical.
Experimental Protocol for Disposal of Non-Hazardous this compound Waste:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with RCRA hazardous, chemical, or radioactive waste.[1]
-
Containerization:
-
Place solid forms of this compound (e.g., tablets, capsules) and contaminated personal protective equipment (PPE) into a designated non-hazardous pharmaceutical waste container. This is often a blue or white container.
-
Ensure the container is securely closed and properly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
-
Storage: Store the container in a secure, designated area away from patient care and public access areas.
-
Disposal:
-
Arrange for collection by a licensed medical or pharmaceutical waste management vendor.
-
The preferred disposal method for non-hazardous pharmaceuticals is incineration to prevent environmental contamination.[2][3] Landfilling may be an option in some localities, but incineration is the best practice.[1]
-
Under no circumstances should non-hazardous pharmaceutical waste be sewered (i.e., flushed down the drain).
-
Scenario 2: this compound Determined to be RCRA Hazardous Waste
If the hazardous waste determination concludes that this compound waste meets the criteria for a RCRA hazardous waste, it must be managed under more stringent regulations.
Experimental Protocol for Disposal of RCRA Hazardous this compound Waste:
-
Segregation: Isolate RCRA hazardous pharmaceutical waste from all other waste streams.
-
Containerization:
-
Use a designated hazardous waste container, typically black, that is compatible with the waste and has a secure, tight-fitting lid.
-
The container must be labeled with the words "Hazardous Waste," the name of the waste (this compound), and the specific RCRA waste code if identified.
-
-
Accumulation:
-
Waste can be accumulated in a Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator.
-
Once the container is full, or the quantity limits for an SAA are reached, it must be moved to a central accumulation area.
-
-
Storage: Adhere to the specific storage time limits based on the facility's generator status (e.g., 90 days for Large Quantity Generators).
-
Disposal:
-
The waste must be transported by a licensed hazardous waste hauler to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
-
A hazardous waste manifest must be completed to track the waste from "cradle-to-grave."
-
Incineration is the typical treatment method for hazardous pharmaceutical waste.
-
Summary of Disposal Considerations
| Consideration | Non-Hazardous Pharmaceutical Waste | RCRA Hazardous Pharmaceutical Waste |
| Segregation | Separate from hazardous waste streams. | Separate from all other waste streams. |
| Container | Designated non-hazardous pharmaceutical container (e.g., blue or white). | Designated hazardous waste container (black). |
| Labeling | "Non-Hazardous Pharmaceutical Waste for Incineration" | "Hazardous Waste," chemical name, and RCRA waste code. |
| Disposal Method | Incineration (preferred) by a licensed medical waste vendor. | Incineration at a permitted hazardous waste facility. |
| Tracking | Service agreement and disposal receipts. | Uniform Hazardous Waste Manifest. |
| Regulatory | State and local solid/medical waste regulations. | Federal EPA RCRA and state hazardous waste regulations. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and subsequent actions for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
